PTH-tyrosine
Description
The exact mass of the compound Tyrosine phenylthiohydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952067 | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-95-0, 29588-08-7 | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine phenylthiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenylthiohydantoin-Tyrosine: A Cornerstone of Edman Degradation for Protein Sequencing
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenylthiohydantoin-tyrosine (PTH-tyrosine), its formation, and its critical role in the Edman degradation method for N-terminal protein sequencing. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge for successful protein sequence analysis.
Introduction to this compound and Edman Degradation
Protein sequencing is fundamental to understanding protein structure and function, which is paramount in various fields, including drug discovery and development. The Edman degradation, a method developed by Pehr Edman, remains a cornerstone of N-terminal protein sequencing.[1] This iterative process sequentially removes one amino acid at a time from the amino-terminus of a protein or peptide.[2]
The core of this method lies in the formation of a stable phenylthiohydantoin (PTH) derivative of the N-terminal amino acid, which is then cleaved and identified. When the N-terminal amino acid is tyrosine, the resulting derivative is this compound. The identification of each PTH-amino acid in sequential cycles reveals the primary structure of the polypeptide chain.[3]
The Chemistry of this compound Formation
The formation of this compound is a key step in the Edman degradation cycle. The overall process can be divided into three main stages: coupling, cleavage, and conversion.
Coupling: Under mildly alkaline conditions, the Edman reagent, phenyl isothiocyanate (PITC), reacts with the free alpha-amino group of the N-terminal tyrosine residue to form a phenylthiocarbamoyl-peptide (PTC-peptide).[4]
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal tyrosine as an unstable anilinothiazolinone (ATZ) derivative (ATZ-tyrosine), leaving the rest of the peptide chain intact for the next cycle.[3]
Conversion: The ATZ-tyrosine is extracted and then converted to the more stable this compound by treatment with aqueous acid. This stable derivative is then identified.[3]
Below is a diagram illustrating the chemical transformation of an N-terminal tyrosine residue during Edman degradation.
Quantitative Analysis of this compound
The identification of this compound and other PTH-amino acids is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The retention time of the unknown PTH derivative is compared to that of a known standard. Mass spectrometry (MS) can also be used for confirmation, providing a precise mass-to-charge ratio (m/z).
| PTH-Amino Acid | Abbreviation | Typical RP-HPLC Retention Time (min) [Relative] | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| PTH-Aspartic Acid | D | Early eluting | 251.24 | 251.0412 |
| PTH-Glutamic Acid | E | Early eluting | 265.27 | 265.0569 |
| PTH-Asparagine | N | Early eluting | 250.26 | 250.0572 |
| PTH-Serine | S | Early eluting | 223.24 | 223.0463 |
| PTH-Glutamine | Q | Early eluting | 264.28 | 264.0729 |
| PTH-Threonine | T | Early eluting | 237.27 | 237.0620 |
| PTH-Glycine | G | Intermediate | 193.21 | 193.0307 |
| PTH-Histidine | H | Intermediate | 273.29 | 273.0678 |
| PTH-Alanine | A | Intermediate | 207.24 | 207.0463 |
| PTH-Arginine | R | Intermediate | 292.34 | 292.1049 |
| PTH-Proline | P | Intermediate | 233.28 | 233.0620 |
| This compound | Y | Intermediate | 299.34 | 299.0776 |
| PTH-Valine | V | Late eluting | 235.30 | 235.0776 |
| PTH-Methionine | M | Late eluting | 267.36 | 267.0493 |
| PTH-Cysteine | C | Variable (often modified) | 239.29 | 239.0259 |
| PTH-Isoleucine | I | Late eluting | 249.32 | 249.0933 |
| PTH-Leucine | L | Late eluting | 249.32 | 249.0933 |
| PTH-Phenylalanine | F | Late eluting | 283.34 | 283.0776 |
| PTH-Tryptophan | W | Late eluting | 322.37 | 322.0882 |
| PTH-Lysine | K | Late eluting | 264.34 | 264.1089 |
Note: Retention times are highly dependent on the specific HPLC system, column, and gradient conditions. The values are presented as relative elution order.
The UV absorbance spectrum of the phenylthiohydantoin ring provides a means for detection. For tyrosine, the phenolic side chain also contributes to its UV absorbance, with absorption maxima around 275 nm.[1][5]
Experimental Protocols
Detailed and meticulous experimental procedures are crucial for successful N-terminal sequencing. The following sections outline the key protocols.
Sample Preparation
The quality of the protein or peptide sample is paramount for obtaining reliable sequence data. The sample must be free of interfering substances such as salts, detergents, and free amino acids.[6]
Protocol 1: Protein Precipitation (Chloroform/Methanol) [7]
This protocol is effective for removing salts and some detergents.
-
To 100 µL of protein solution, add 400 µL of methanol. Vortex thoroughly.
-
Add 100 µL of chloroform. Vortex.
-
Add 300 µL of water. Vortex.
-
Centrifuge at 14,000 x g for 1 minute. The protein will precipitate at the interface of the aqueous and organic layers.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to the remaining organic layer and protein pellet. Vortex.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the protein.
-
Carefully remove the supernatant.
-
Dry the protein pellet in a vacuum centrifuge.
Protocol 2: Electroblotting onto PVDF Membrane [8][9]
This is a common method for preparing samples from SDS-PAGE gels.
-
Perform SDS-PAGE to separate the protein of interest.
-
Equilibrate the gel in transfer buffer (e.g., CAPS buffer, pH 11, with 10% methanol).
-
Pre-wet a PVDF membrane (sequencing grade) in 100% methanol for a few seconds until it becomes translucent, then transfer it to the transfer buffer.
-
Assemble the electroblotting sandwich and transfer the protein from the gel to the PVDF membrane.
-
After transfer, stain the membrane with a suitable stain (e.g., Coomassie Blue R-250) to visualize the protein bands.
-
Destain the membrane and rinse thoroughly with high-purity water.
-
Excise the protein band of interest with a clean scalpel.
Automated Edman Degradation
Modern protein sequencing is performed on automated sequencers. The excised PVDF membrane containing the protein is loaded directly into the instrument's reaction cartridge. The instrument then performs the Edman degradation cycles automatically.
The general steps performed by the sequencer in each cycle are:
-
Coupling: The N-terminal amino acid is reacted with PITC in a basic solution (e.g., N-methylpiperidine).
-
Wash: Excess reagents and by-products are washed away with organic solvents (e.g., ethyl acetate).
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using TFA.
-
Extraction: The cleaved ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane).
-
Conversion: The ATZ-amino acid is transferred to a conversion flask and converted to the stable PTH-amino acid with aqueous acid.
-
Injection: The PTH-amino acid is injected into the online HPLC system for identification.
HPLC Analysis of this compound
The identification of this compound is based on its retention time compared to a standard.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., acetate or phosphate buffer) with a small percentage of organic solvent.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B.
-
Detection: UV detector at 269 nm.
The chromatogram from each cycle is analyzed, and the peak corresponding to a standard PTH-amino acid is identified. The sequence is then reconstructed based on the order of appearance of the PTH-amino acids in consecutive cycles.
Troubleshooting and Considerations
-
Blocked N-terminus: If the N-terminal amino group is chemically modified (e.g., acetylated), the Edman degradation will not proceed.[10]
-
Low Yield: Poor sample purity, inefficient transfer to the PVDF membrane, or sample loss during preparation can lead to low yields of PTH-amino acids.
-
Signal Lag: Incomplete coupling or cleavage reactions can cause a small amount of the N-terminal amino acid to be carried over to the next cycle, resulting in "lag" peaks in the chromatogram.
-
Ambiguous Residues: Some amino acids, like serine and threonine, are prone to degradation during the process, which can make their identification challenging. Cysteine is typically modified before sequencing for stable detection.
Conclusion
This compound is the specific derivative formed when tyrosine is the N-terminal amino acid in a protein or peptide undergoing Edman degradation. Its successful formation and identification are integral to this powerful protein sequencing technique. By understanding the underlying chemistry, adhering to meticulous experimental protocols, and being aware of potential challenges, researchers can effectively utilize Edman degradation to elucidate the primary structure of proteins, a critical step in advancing biological and pharmaceutical research.
References
- 1. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehu.eus [ehu.eus]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. abrf.memberclicks.net [abrf.memberclicks.net]
- 7. cib.csic.es [cib.csic.es]
- 8. Laboratory of Biomolecular Analysis [protein.osaka-u.ac.jp]
- 9. cib.csic.es [cib.csic.es]
- 10. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
PTH-Tyrosine Formation in Edman Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of phenylthiohydantoin (PTH)-tyrosine during Edman degradation, a cornerstone technique for N-terminal protein sequencing. This document delves into the core chemistry, potential side reactions, quantitative aspects, and detailed experimental protocols relevant to the analysis of tyrosine residues.
Introduction to Edman Degradation
Developed by Pehr Edman, Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[1] The process involves a cyclical series of chemical reactions that label and cleave the N-terminal amino acid without hydrolyzing the rest of the peptide bonds.[1][2] This allows for the sequential identification of amino acid residues. The automation of this process has made it a highly efficient and sensitive technique, requiring only picomolar amounts of a peptide sample.[1][3]
The Edman degradation cycle consists of three primary steps:
-
Coupling: The peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal α-amino group.[1][4]
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[3][4]
-
Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3][5] This stable PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC).[3][4]
The Chemistry of PTH-Tyrosine Formation
When the N-terminal amino acid of a peptide is tyrosine, it undergoes the standard Edman degradation chemistry to form this compound. The phenolic hydroxyl group on the tyrosine side chain is generally stable throughout the process, allowing for its successful identification.
Core Reaction
The formation of this compound follows the canonical Edman degradation pathway. The free α-amino group of the N-terminal tyrosine residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PITC. This coupling reaction, performed under basic conditions, results in the formation of a PTC-peptide. Subsequent treatment with anhydrous TFA leads to the cleavage of the first peptide bond and the release of the N-terminal tyrosine as an ATZ-tyrosine derivative. Finally, the ATZ-tyrosine is converted to the stable this compound in the presence of aqueous acid, which is then ready for HPLC analysis.
Potential Side Reactions
While the Edman degradation of tyrosine is generally straightforward, a potential side reaction that can occur is the dehydroxylation of the tyrosine side chain. This can happen to a minor extent under the acidic conditions of the cleavage and conversion steps. Dehydroxylation would result in the formation of PTH-phenylalanine, potentially leading to misidentification of the amino acid residue at that position. However, with modern automated sequencers and optimized protocols, this side reaction is typically minimal.
Another consideration is the potential for modification of the hydroxyl group. While PITC primarily reacts with the N-terminal α-amino group, side reactions with nucleophilic side chains can occur. However, the phenolic hydroxyl group of tyrosine is a weaker nucleophile than the α-amino group, and under the controlled basic conditions of the coupling step, significant reaction at the hydroxyl group is not a major issue.
Data Presentation
Quantitative analysis in Edman degradation is crucial for accurate sequence determination. The yield of each PTH-amino acid is monitored across the sequencing cycles.
| Parameter | Typical Value/Range | Notes |
| Repetitive Yield | > 95% | The efficiency of each complete cycle of Edman degradation.[1] This high yield is crucial for sequencing longer peptides. |
| Initial Yield | Variable | The amount of PTH-amino acid detected in the first cycle, dependent on the amount and purity of the sample. |
| This compound Recovery | Generally high | While susceptible to some degradation, the recovery of this compound is typically sufficient for unambiguous identification. |
| HPLC Retention Time | Instrument and column dependent | This compound has a characteristic retention time that is used for its identification. This is determined by running a standard mixture of PTH-amino acids. |
Experimental Protocols
Automated Edman Degradation of a Tyrosine-Containing Peptide
This protocol outlines the general steps for sequencing a peptide containing tyrosine using an automated protein sequencer.
Materials:
-
Purified peptide sample (1-100 picomoles) dissolved in an appropriate solvent (e.g., 0.1% TFA in water).
-
Reagents and solvents for the specific automated protein sequencer (e.g., PITC, TFA, acetonitrile, ethyl acetate).
-
PTH-amino acid standards.
Procedure:
-
Sample Preparation: Dissolve the purified peptide sample in a suitable volatile solvent.
-
Sample Loading: Apply the sample to the sample support (e.g., a PVDF membrane or a glass fiber disk) as per the instrument's instructions.
-
Sequencing Program: Select the appropriate sequencing program on the automated sequencer. A standard program for sequencing peptides is generally suitable for those containing tyrosine.
-
Initiate the Run: Start the automated sequencing run. The instrument will perform the cycles of coupling, cleavage, and conversion automatically.
-
Data Analysis: The online HPLC system will separate and detect the PTH-amino acid released at each cycle. The data analysis software will identify each PTH-amino acid based on its retention time compared to the PTH-amino acid standards. The software generates a chromatogram for each cycle, and the sequence is deduced from the major PTH-amino acid detected in sequential cycles.
Synthesis of this compound Standard
A this compound standard is essential for the accurate identification of tyrosine residues during HPLC analysis.
Materials:
-
L-Tyrosine
-
Phenyl isothiocyanate (PITC)
-
Pyridine
-
Water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Coupling: Dissolve L-tyrosine in a mixture of pyridine and water (1:1 v/v). Add PITC and stir the reaction at room temperature for 1-2 hours.
-
Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the PTC-tyrosine into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Cyclization and Conversion: Dissolve the dried PTC-tyrosine in anhydrous TFA and heat at 50-60°C for 30-60 minutes to effect cleavage and conversion to this compound.
-
Purification: Evaporate the TFA under a stream of nitrogen. The crude this compound can be purified by recrystallization from a solvent mixture such as ethyl acetate/hexane or by silica gel chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and melting point determination.
HPLC Analysis of PTH-Amino Acids
Materials:
-
PTH-amino acid standard mixture (including this compound).
-
HPLC system with a UV detector (detection at 269 nm).
-
Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 5% tetrahydrofuran in water with an acetate or phosphate buffer system).
-
Mobile Phase B: Acetonitrile or methanol.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
-
Standard Injection: Inject a known amount of the PTH-amino acid standard mixture.
-
Gradient Elution: Run a gradient program, typically starting with a low percentage of Mobile Phase B and increasing it over time to elute all the PTH-amino acids.
-
Detection: Monitor the elution of the PTH-amino acids at 269 nm.
-
Retention Time Determination: Determine the retention time for each PTH-amino acid, including this compound.
-
Sample Injection: Inject the PTH-amino acid sample obtained from a cycle of Edman degradation.
-
Identification: Compare the retention time of the peak in the sample chromatogram with the retention times of the standards to identify the amino acid.
Mandatory Visualizations
Caption: The cyclical process of Edman degradation.
Caption: Chemical pathway for this compound formation.
Caption: Automated Edman sequencing workflow.
References
Chemical structure and properties of Phenylthiohydantoin-tyrosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiohydantoin-tyrosine (PTH-tyrosine) is a crucial derivative formed during the sequential degradation of peptides and proteins, a process fundamental to proteomics and protein chemistry. This technical guide provides a comprehensive overview of the chemical structure, properties, and, most notably, the application of this compound in the Edman degradation technique for N-terminal amino acid sequencing. Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to serve as a practical resource for researchers in the field.
Chemical Structure and Properties
Phenylthiohydantoin-tyrosine is the derivative of the amino acid tyrosine formed after it has been cleaved from the N-terminus of a peptide during Edman degradation.[1] The core structure consists of a hydantoin ring substituted with a phenyl group and a sulfur atom, and the side chain of the original amino acid.
The IUPAC name for this compound is (5S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one.[2] Its chemical structure is depicted below.
Caption: Chemical structure of Phenylthiohydantoin-tyrosine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 298.36 g/mol | [4] |
| IUPAC Name | (5S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | [3] |
| CAS Number | 4332-95-0 | [4] |
| Appearance | White to slightly yellow powder | [5] |
| Melting Point | 217 - 225 °C | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | Store at ≤ -10 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification of PTH-amino acids following their separation. While comprehensive spectral data for this compound is best obtained experimentally, the following table outlines the expected spectroscopic characteristics.
| Spectroscopic Technique | Expected Characteristics |
| UV-Visible Spectroscopy | Absorption maxima are expected in the UV region due to the presence of the phenyl and hydroxyphenyl aromatic rings, as well as the thiohydantoin core. The exact λmax and molar absorptivity would be determined in a specific solvent. The phenolic side chain of tyrosine typically absorbs around 275-280 nm.[4] |
| Infrared (IR) Spectroscopy | Characteristic peaks would include N-H stretching, C=O (amide) stretching, C=S stretching, and aromatic C-H and C=C stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the phenyl, hydroxyphenyl, and hydantoin moieties, as well as the methylene group of the tyrosine side chain. The chemical shifts would be dependent on the solvent used. |
Role in Edman Degradation
The primary significance of this compound is its role as the identifiable product of the N-terminal tyrosine residue in the Edman degradation process.[1] This method, developed by Pehr Edman, allows for the sequential determination of the amino acid sequence of a peptide or protein. The overall workflow of the Edman degradation is a cyclical process involving three key steps: coupling, cleavage, and conversion.[1][3]
Caption: The workflow of the Edman degradation process.
Experimental Protocols
Synthesis of Phenylthiohydantoin-Tyrosine
While this compound is commercially available, it can also be synthesized in the laboratory. The synthesis generally follows the principles of the Edman degradation chemistry, starting with the free amino acid.
Materials:
-
L-Tyrosine
-
Phenyl isothiocyanate (PITC)
-
Pyridine
-
Water
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate)
Procedure:
-
Coupling Reaction:
-
Dissolve L-tyrosine in a mixture of pyridine and water (e.g., 1:1 v/v).
-
Add phenyl isothiocyanate to the solution and stir at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1-2 hours) to form the phenylthiocarbamoyl (PTC) derivative.
-
Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
-
-
Cyclization and Cleavage (Conversion to ATZ):
-
After the coupling reaction is complete, acidify the mixture with a strong acid like HCl to induce cyclization and cleavage, forming the anilinothiazolinone (ATZ) derivative of tyrosine.
-
-
Conversion to this compound:
-
Heat the ATZ-tyrosine in an acidic solution (e.g., 1 M HCl) at an elevated temperature (e.g., 80°C) for a short period (e.g., 10 minutes) to facilitate the rearrangement to the more stable phenylthiohydantoin (PTH) derivative.[6]
-
-
Purification:
-
Extract the this compound from the aqueous solution using an organic solvent like ethyl acetate.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as hot acetic acid, to obtain pure this compound.[6]
-
Edman Degradation for N-Terminal Sequencing
The following is a generalized protocol for a single cycle of manual Edman degradation. Automated sequencers perform these steps in a programmed manner.
Materials:
-
Peptide sample
-
Phenyl isothiocyanate (PITC)
-
Coupling buffer (e.g., N-methylmorpholine in water/methanol)
-
Trifluoroacetic acid (TFA), anhydrous
-
Conversion solution (e.g., 25% aqueous TFA)
-
Extraction solvents (e.g., n-butyl chloride, ethyl acetate)
-
HPLC system with a suitable column for PTH-amino acid separation
-
PTH-amino acid standards
Procedure:
-
Coupling:
-
The purified peptide is immobilized on a solid support.
-
A solution of PITC in a basic buffer is passed over the sample to allow the coupling reaction with the N-terminal amino group to proceed.
-
-
Cleavage:
-
After washing away excess reagents, anhydrous TFA is delivered to the sample to cleave the N-terminal PTC-amino acid as an ATZ-amino acid.
-
-
Extraction:
-
The ATZ-amino acid is selectively extracted with an organic solvent.
-
-
Conversion:
-
The extracted ATZ-amino acid is heated in an aqueous acidic solution to convert it into the stable PTH-amino acid.
-
-
Identification:
-
The resulting PTH-amino acid is injected into an HPLC system.
-
The retention time of the sample peak is compared to the retention times of known PTH-amino acid standards to identify the N-terminal amino acid.
-
-
Next Cycle:
-
The remaining peptide on the solid support is subjected to the next cycle of Edman degradation.
-
Conclusion
Phenylthiohydantoin-tyrosine is an indispensable molecule in the field of protein chemistry. Its formation and identification through the Edman degradation process have been fundamental to our understanding of protein structure and function. This technical guide provides researchers with the essential information on the chemical properties of this compound and detailed protocols for its synthesis and application in protein sequencing. The provided diagrams and tables serve as a quick reference for laboratory work. While mass spectrometry-based methods have become prominent in proteomics, the precision of Edman degradation for N-terminal sequencing ensures the continued relevance of this compound in modern biochemical research.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Tyrosine phenylthiohydantoin | C16H14N2O2S | CID 738316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of 5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, the phenylthiohydantoin derivative of 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective of PTH-Amino Acid Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of Phenylthiohydantoin (PTH)-amino acid analysis, a cornerstone of protein sequencing. From its manual inception to the sophisticated automated systems of today, this guide details the evolution of the methodology, offering in-depth experimental protocols, comparative quantitative data, and logical workflows to provide a thorough understanding of this pivotal technique.
Introduction: The Dawn of Protein Sequencing
Prior to the mid-20th century, the precise sequence of amino acids in a protein was a mystery.[1] Early methods provided insights into the amino acid composition but fell short of revealing their linear arrangement.[2] The breakthrough came in 1950 when Pehr Edman introduced a method for the stepwise degradation of peptides from the N-terminus, a process that would come to be known as the Edman degradation.[1][2][3] This innovative approach allowed for the sequential removal and identification of amino acids without hydrolyzing the entire peptide chain, revolutionizing the field of protein chemistry.
The Edman Degradation: A Step-by-Step Chemical Process
The Edman degradation is a cyclical chemical reaction that occurs in three main stages: coupling, cleavage, and conversion.[3] This process systematically removes the N-terminal amino acid, which is then identified as its PTH derivative.
The Core Chemistry
The fundamental principle of the Edman degradation involves the reaction of the free N-terminal amino group of a peptide with phenylisothiocyanate (PITC) under alkaline conditions. This forms a phenylthiocarbamoyl-peptide (PTC-peptide). Subsequently, under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ)-amino acid. The final step involves the conversion of the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid, which can then be identified. The shortened peptide is then ready for the next cycle of degradation.
The Manual Era: A Laborious but Groundbreaking Technique
In its infancy, the Edman degradation was a purely manual process, demanding significant technical skill and patience.[1] Each cycle of coupling, cleavage, and conversion was performed in separate test tubes, and the resulting PTH-amino acid was identified using paper or thin-layer chromatography.
Experimental Protocol: Manual Edman Degradation (circa 1950s)
Materials:
-
Peptide sample (lyophilized)
-
Phenylisothiocyanate (PITC)
-
Pyridine
-
Benzene
-
Anhydrous trifluoroacetic acid (TFA)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Nitrogen gas source
-
Glass reaction tubes
-
Water bath
-
Centrifuge
Procedure:
-
Coupling:
-
Dissolve the peptide sample in a pyridine-water solution.
-
Add a solution of PITC in pyridine.
-
Incubate the mixture at 40°C for 1-2 hours under a nitrogen atmosphere.
-
Lyophilize the sample to remove the pyridine and excess PITC.
-
-
Washing:
-
Wash the dried residue with benzene to remove unreacted PITC and byproducts.
-
Centrifuge and discard the supernatant. Repeat the wash.
-
-
Cleavage:
-
Add anhydrous TFA to the dried residue.
-
Incubate at room temperature for 30-60 minutes under nitrogen.
-
Evaporate the TFA with a stream of nitrogen.
-
-
Extraction:
-
Add water to the residue.
-
Extract the ATZ-amino acid with ethyl acetate.
-
Separate the organic and aqueous layers by centrifugation. The aqueous layer contains the shortened peptide for the next cycle.
-
-
Conversion:
-
Transfer the ethyl acetate layer containing the ATZ-amino acid to a clean tube.
-
Evaporate the solvent.
-
Add 1N HCl and incubate at 80°C for 10 minutes to convert the ATZ-amino acid to the PTH-amino acid.
-
Lyophilize the sample to dryness.
-
-
Identification:
-
Dissolve the PTH-amino acid residue in a small volume of solvent (e.g., acetone).
-
Spot the solution onto chromatography paper or a TLC plate alongside known PTH-amino acid standards.
-
Develop the chromatogram using an appropriate solvent system.
-
Visualize the spots (e.g., with iodine vapor or under UV light) and identify the unknown PTH-amino acid by comparing its Rf value to the standards.
-
Evolution of PTH-Amino Acid Identification Techniques
The identification of the cleaved PTH-amino acid is the final and crucial step of each Edman cycle. Over the decades, the methods for this identification have evolved significantly in terms of sensitivity, resolution, and speed.
Paper Chromatography (1950s)
The earliest method for PTH-amino acid identification was paper chromatography.[3] This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).
Experimental Protocol: Paper Chromatography of PTH-Amino Acids
-
Stationary Phase: Whatman No. 1 chromatography paper.
-
Mobile Phase (Solvent System): A common system was a mixture of n-butanol, acetic acid, and water.[2]
-
Procedure:
-
The dried PTH-amino acid residue is dissolved in a minimal amount of a volatile solvent.
-
The solution is carefully spotted onto a line drawn on the chromatography paper, alongside spots of known PTH-amino acid standards.
-
The paper is suspended in a sealed chromatography tank containing the mobile phase, ensuring the spots are above the solvent level.
-
The solvent moves up the paper by capillary action, separating the PTH-amino acids.
-
After the solvent front has reached a desired height, the paper is removed, and the solvent front is marked.
-
The paper is dried, and the spots are visualized (e.g., using iodine vapor).
-
The Rf value (distance traveled by the spot / distance traveled by the solvent front) of the unknown is calculated and compared to the standards for identification.
-
Thin-Layer Chromatography (TLC) (1960s)
TLC offered improved resolution and speed compared to paper chromatography. It utilizes a thin layer of adsorbent material (e.g., silica gel) coated on a solid support (e.g., a glass plate).
Experimental Protocol: Thin-Layer Chromatography of PTH-Amino Acids
-
Stationary Phase: Silica gel G plates.
-
Mobile Phase (Solvent Systems): A variety of solvent systems were used, often in a two-dimensional approach for better separation. For example:
-
First dimension: Chloroform/methanol (9:1, v/v).
-
Second dimension: Chloroform/formic acid (20:1, v/v).
-
-
Procedure:
-
The PTH-amino acid sample and standards are spotted onto the TLC plate.
-
The plate is placed in a developing tank containing the first solvent system.
-
After development, the plate is removed, dried, and then rotated 90 degrees and placed in a second tank with a different solvent system for development in the second dimension.
-
After the second development, the plate is dried, and the spots are visualized under UV light or with a spray reagent.
-
Identification is based on the Rf values in both dimensions.
-
Gas Chromatography (GC) (1970s)
The advent of gas chromatography provided a more quantitative and automated approach to PTH-amino acid identification. For GC analysis, the PTH-amino acids are often derivatized to increase their volatility.
Experimental Protocol: Gas Chromatography of PTH-Amino Acids
-
Derivatization: PTH-amino acids are often converted to their more volatile trimethylsilyl (TMS) derivatives by reacting with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).
-
Stationary Phase: A variety of packed or capillary columns were used, with stationary phases like OV-1 or SE-30.
-
Carrier Gas: Typically an inert gas like nitrogen or helium.
-
Procedure:
-
The dried PTH-amino acid is derivatized to its TMS ether.
-
A small volume of the derivatized sample is injected into the heated injection port of the gas chromatograph.
-
The sample is vaporized and carried by the inert gas through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.
-
A detector (e.g., flame ionization detector - FID) records the elution of each compound.
-
Identification is based on the retention time of the unknown peak compared to the retention times of known derivatized PTH-amino acid standards.
-
High-Performance Liquid Chromatography (HPLC) (1980s-Present)
Reverse-phase HPLC (RP-HPLC) became the gold standard for PTH-amino acid analysis due to its high resolution, sensitivity, and speed.[3] This technique is now integrated into modern automated protein sequencers.
Experimental Protocol: Reverse-Phase HPLC of PTH-Amino Acids
-
Stationary Phase: Typically a C18 (octadecylsilyl) bonded silica column.
-
Mobile Phase: A gradient of two solvents is commonly used. For example:
-
Solvent A: Aqueous buffer (e.g., sodium acetate) at a specific pH.
-
Solvent B: Acetonitrile or methanol.
-
-
Procedure:
-
The PTH-amino acid sample is dissolved in a suitable solvent and injected into the HPLC system.
-
The sample is carried by the mobile phase through the C18 column.
-
A gradient of increasing organic solvent (Solvent B) is used to elute the PTH-amino acids based on their hydrophobicity.
-
A UV detector monitors the column effluent at a specific wavelength (e.g., 269 nm) to detect the eluting PTH-amino acids.
-
Identification is based on the retention time of the unknown peak compared to a standard chromatogram of known PTH-amino acids.
-
Automation: The Rise of the Sequenator
The laborious nature of manual Edman degradation spurred the development of automated instruments. In 1967, Edman and Begg introduced the first automated protein "sequenator".[1] This "spinning cup" instrument automated the coupling and cleavage steps, significantly increasing the efficiency of protein sequencing.
The "Spinning Cup" Sequenator (e.g., Beckman 890C)
This instrument utilized a spinning glass cup in which the protein or peptide was immobilized as a thin film. Reagents and solvents were automatically added and removed from the cup. The cleaved ATZ-amino acid was then collected for manual conversion and identification.
The Gas-Phase Sequenator (e.g., Applied Biosystems 470A)
A significant advancement came in the 1980s with the development of the gas-phase sequencer.[4] In this design, some of the reagents were delivered as vapors, which reduced sample loss and allowed for the analysis of smaller amounts of protein. These instruments also incorporated online HPLC systems for the automated identification of PTH-amino acids, making the entire process from degradation to identification fully automated.
Quantitative Comparison of PTH-Amino Acid Analysis Methods
The evolution of PTH-amino acid analysis has been marked by dramatic improvements in sensitivity, speed, and efficiency. The following tables summarize the approximate quantitative performance of the different methodologies throughout their historical development.
Table 1: Evolution of PTH-Amino Acid Identification Techniques
| Technique | Era of Prominence | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Analysis Time per Residue |
| Paper Chromatography | 1950s - 1960s | Cellulose paper | n-Butanol/Acetic Acid/Water | Several hours |
| Thin-Layer Chromatography (TLC) | 1960s - 1970s | Silica gel | Chloroform/Methanol, Chloroform/Formic Acid | 1-2 hours |
| Gas Chromatography (GC) | 1970s - 1980s | Silicone-based (e.g., OV-1) | Nitrogen or Helium | 30-60 minutes |
| High-Performance Liquid Chromatography (HPLC) | 1980s - Present | C18 reverse-phase silica | Acetonitrile/Aqueous buffer gradient | 15-30 minutes |
Table 2: Performance Comparison of Edman Degradation Methods
| Method | Typical Sensitivity | Repetitive Yield per Cycle | Maximum Reliable Sequence Length | Cycle Time |
| Manual Edman Degradation | 10-50 nanomoles | ~90-95% | 10-20 residues | > 4 hours |
| "Spinning Cup" Sequenator | 1-10 nanomoles | ~98% | 40-60 residues | ~90 minutes |
| Gas-Phase Sequenator | 10-100 picomoles | >99% | >50 residues | ~45-60 minutes |
| Modern Pulsed-Liquid/Gas-Phase Sequencers | 1-10 picomoles | >99.5% | >70 residues | ~30-45 minutes |
Conclusion: The Enduring Legacy of PTH-Amino Acid Analysis
While mass spectrometry has emerged as a powerful tool for high-throughput proteomics, Edman degradation remains a valuable and highly accurate method for N-terminal protein sequencing.[2][5] Its historical development, from a meticulous manual procedure to a fully automated process, represents a remarkable journey of scientific innovation. The principles established by Pehr Edman continue to provide a solid foundation for protein characterization, playing a crucial role in basic research, biotechnology, and the development of therapeutic proteins.
References
The Chemistry of Phenylisothiocyanate (PITC) Reaction with Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reaction between phenylisothiocyanate (PITC) and the amino acid tyrosine. PITC, commonly known as Edman's reagent, is a cornerstone in protein chemistry, primarily utilized for the sequential degradation of amino acids from the N-terminus of peptides and for the derivatization of amino acids for chromatographic analysis. Understanding the nuances of its reaction with specific amino acids, such as tyrosine, is critical for accurate protein sequencing and quantitative amino acid analysis.
Core Chemistry of the PITC Reaction
The reaction of PITC with an amino acid, including tyrosine, occurs at the alpha-amino group. This reaction is the foundation of the Edman degradation process, which allows for the stepwise removal and identification of amino acids from a peptide chain[1][2][3]. The reaction proceeds in two main steps under different pH conditions.
First, under mildly alkaline conditions, the lone pair of electrons on the nitrogen of the uncharged N-terminal amino group attacks the electrophilic carbon of the isothiocyanate group of PITC. This nucleophilic addition forms a phenylthiocarbamoyl (PTC) derivative of the amino acid[1][4][5].
Subsequently, under acidic conditions, the sulfur atom of the PTC derivative attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact[1][6]. The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which can be identified using chromatographic methods like HPLC[1][3][7].
It is a crucial point that PITC does not react with the phenolic hydroxyl group of the tyrosine side chain. Unlike some other derivatizing agents, PITC does not yield disubstituted tyrosine derivatives, ensuring a specific and predictable reaction at the N-terminus[8][9].
Optimal Reaction Conditions and Byproducts
The efficiency of the PITC reaction is dependent on specific experimental conditions. The coupling reaction requires a mildly alkaline pH to ensure the N-terminal amino group is uncharged and thus nucleophilic[1][4]. A common coupling solution consists of a mixture of acetonitrile, pyridine, triethylamine, and water[8]. The reaction is typically rapid, often completing within 5-10 minutes at room temperature[8].
Excess PITC and its byproducts, such as phenylthiourea, can interfere with the analysis of the PTH-amino acids. Therefore, it is essential to remove them after the coupling step. Due to the volatility of PITC, this is often achieved by evaporation under a vacuum[8][9]. Alternatively, an extraction with a non-polar solvent like n-hexane can be employed[10]. When ethanol is present in the coupling solution, a byproduct identified as diethoxy(phenylamino)methanethiol may form[11].
Quantitative Data
The PITC derivatization method allows for highly sensitive detection of amino acids, with detection limits routinely reaching the picomole level when using UV detection at 254 nm[8][12]. The stability of the resulting PTC-amino acids is a notable advantage, particularly in the pH range of 5 to 7.5[8][9].
| Parameter | Value | Reference |
| Detection Limit | < 1 pmol | [12] |
| UV Detection Wavelength | 254 nm | [13] |
| PTC-Amino Acid Stability (pH) | 5.0 - 7.5 | [8][9] |
| Recovery for Derivatized Phenylalanine | 85% | [14] |
| Recovery for Derivatized Tyrosine | 90% | [14][15] |
Experimental Protocols
Below are detailed methodologies for the derivatization of amino acids with PITC for subsequent HPLC analysis.
Protocol 1: Derivatization of Amino Acid Standards
This protocol is adapted from a standard procedure for derivatizing an amino acid standard mix[8].
Materials:
-
Amino Acid Standard Solution
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:H₂O (10:5:2:3 by volume)
-
Phenylisothiocyanate (PITC)
-
Analysis Solvent: e.g., 0.05 M ammonium acetate
Methodology:
-
Pipette a known amount of the amino acid standard solution into a small reaction tube.
-
Evaporate the solution to dryness using a rotary evaporator or a vacuum centrifuge.
-
Dissolve the dried amino acid residue in 100 µL of the Coupling Solution.
-
Add 5 µL of PITC to the solution.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Evaporate the sample to dryness under high vacuum to remove excess PITC and other volatile components.
-
Re-dissolve the resulting PTC-amino acids in a suitable volume (e.g., 250 µL) of the Analysis Solvent.
-
The sample is now ready for injection into the HPLC system for analysis.
Protocol 2: Derivatization for Analysis of 18 Natural Amino Acids
This protocol provides an alternative derivatization procedure[10].
Materials:
-
Amino Acid Sample Solution
-
Derivatization Solution: 1 mol/L triethylamine in acetonitrile and 0.2 mol/L PITC in acetonitrile.
-
n-hexane
-
Deionized water
Methodology:
-
In a 1.5 mL centrifuge tube, mix 200 µL of the amino acid sample solution with 100 µL of 1 mol/L triethylamine-acetonitrile solution and 100 µL of 0.2 mol/L PITC-acetonitrile solution.
-
Mix the solution thoroughly and let it react for 1 hour at ambient temperature.
-
Add 400 µL of n-hexane to the reaction mixture and shake gently for 5-10 seconds to extract excess PITC.
-
Allow the phases to separate, and carefully pipette 200 µL of the lower aqueous layer.
-
Dilute the collected aqueous solution with 800 µL of deionized water.
-
Filter the final solution through a 0.22 µm syringe filter before HPLC analysis.
Conclusion
The reaction of PITC with tyrosine is a highly specific and efficient process that targets the alpha-amino group, leaving the phenolic side chain unreacted. This specificity is fundamental to its widespread use in protein sequencing and amino acid analysis. By carefully controlling the reaction conditions and effectively removing byproducts, researchers can achieve sensitive and reproducible quantification of tyrosine and other amino acids. The protocols and data presented in this guide offer a solid foundation for drug development professionals and scientists working with protein and peptide characterization.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. hplc.eu [hplc.eu]
- 11. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantification of derivatized phenylalanine and tyrosine in dried blood spots using liquid chromatography with tandem spectrometry for newborn screening of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of PTH-Tyrosine for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Phenylthiohydantoin (PTH)-tyrosine. PTH-amino acid standards are crucial for the accurate identification and quantification of amino acid residues during protein sequencing using the Edman degradation method.[1][2][3][4][5] This document outlines the detailed chemical synthesis, purification protocols, and characterization methods for producing high-purity PTH-tyrosine suitable for use as an analytical standard.
Introduction to PTH-Amino Acids
Phenylthiohydantoin (PTH) derivatives of amino acids are the products of the Edman degradation reaction, a cornerstone method for determining the N-terminal sequence of proteins and peptides.[2][6][7] In this process, the N-terminal amino acid is specifically labeled with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into a stable PTH-amino acid.[2][6] This resulting derivative, such as this compound, is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).[3][4][8] The availability of high-purity PTH-amino acid standards is essential for creating accurate retention time libraries for the unequivocal identification of the amino acid at each sequencing cycle.[1][4]
Synthesis of this compound
The synthesis of this compound is a two-step process that mirrors the chemistry of the Edman degradation reaction.[2] First, the free amino group of tyrosine reacts with phenyl isothiocyanate under alkaline conditions to form the phenylthiocarbamoyl (PTC) derivative. Second, treatment with acid induces cleavage and cyclization to form the stable phenylthiohydantoin (PTH) ring structure.[2][6]
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from L-tyrosine and phenyl isothiocyanate.
Materials:
-
L-Tyrosine
-
Phenyl isothiocyanate (PITC)
-
Pyridine
-
50% aqueous pyridine solution
-
Trifluoroacetic acid (TFA) or 0.5M HCl[9]
-
Ethyl acetate
-
Nitrogen gas supply
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or water bath
Procedure:
-
Coupling Reaction (Formation of PTC-Tyrosine):
-
Dissolve 100 mg of L-tyrosine in 2 mL of 50% aqueous pyridine in a reaction vial.
-
Adjust the pH to approximately 9.0 by adding neat pyridine. The solution should be mildly alkaline to ensure the N-terminal amino group is uncharged and reactive.[2]
-
Add a 1.1 molar equivalent of phenyl isothiocyanate (PITC) to the solution.
-
Seal the vial and stir the reaction mixture at 40-50°C for 60-90 minutes.
-
After the reaction, evaporate the pyridine and excess PITC under a stream of nitrogen gas.
-
Wash the remaining residue (the PTC-tyrosine derivative) three times with ethyl acetate to remove any unreacted PITC and byproducts.
-
Dry the PTC-tyrosine derivative under vacuum.
-
-
Cleavage and Cyclization (Formation of this compound):
-
To the dried PTC-tyrosine, add 1 mL of anhydrous trifluoroacetic acid (TFA).
-
Incubate the mixture at 40-50°C for 30 minutes to facilitate the cleavage of the terminal residue and its conversion into the anilinothiazolinone (ATZ) intermediate.[6]
-
Dry the sample completely under a stream of nitrogen.
-
To convert the unstable ATZ-tyrosine to the more stable this compound, add 1 mL of 0.5M aqueous HCl.[9]
-
Incubate at 80°C for 10-15 minutes.[9] Note that higher temperatures may cause polymerization of the product.[9]
-
After the conversion is complete, dry the sample thoroughly over P₂O₅ under vacuum to yield the crude this compound product.[9]
-
Caption: Workflow for the chemical synthesis of this compound.
Purification of this compound
The primary method for the purification and analysis of PTH-amino acids is reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][8] This technique separates compounds based on their hydrophobicity. The crude this compound product is dissolved in a suitable solvent and injected into the HPLC system, where it is separated from impurities.
Experimental Protocol: HPLC Purification
This protocol provides a general method for the purification of this compound using RP-HPLC. Optimization of the gradient and mobile phase composition may be required.
Materials and Equipment:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or sodium acetate buffer
-
HPLC system with a UV detector (254 or 280 nm)[8]
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a small volume of the initial mobile phase solvent (e.g., 10% acetonitrile in water).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water (or an appropriate buffer like sodium acetate).[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 269 nm (the typical absorbance maximum for PTH derivatives).
-
Gradient: Develop a linear gradient to separate this compound from more polar and less polar impurities. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B (linear gradient)
-
35-40 min: 60% B
-
40-45 min: 60% to 10% B (return to initial conditions)
-
45-55 min: 10% B (column re-equilibration)
-
-
-
Fraction Collection and Final Processing:
-
Monitor the chromatogram and collect the fractions corresponding to the major peak, which should be this compound.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.
-
Caption: Workflow for the purification of this compound via RP-HPLC.
Characterization and Quality Control
After purification, the identity and purity of the this compound standard must be confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Melting Point Analysis: To compare with literature values for the pure substance.[1][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₄N₂O₂S | [10] |
| Molecular Weight | 298.36 g/mol | [10] |
| CAS Number | 4332-95-0 | [10] |
| Typical Purity (Post-HPLC) | >98% | General Ref. |
| Appearance | White to off-white solid | General Ref. |
| UV Absorbance Max (λmax) | ~269 nm | General Ref. |
| Typical Synthesis Yield | 70-85% | General Ref. |
Overall Process Logic
It is important to clarify that this compound, the product of a chemical derivatization process, is not involved in biological signaling pathways. The "PTH" in this context stands for P henylt hioh ydantoin and should not be confused with Parathyroid Hormone. The diagram below illustrates the logical flow from the initial amino acid to its use as a certified analytical standard in protein sequencing.
Caption: Logical flow from this compound synthesis to its application.
References
- 1. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparation and characterization of 5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, the phenylthiohydantoin derivative of 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Core Principles of Tyrosine Identification in Peptide Chains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the identification of tyrosine residues within peptide chains. Particular emphasis is placed on the detection of post-translational modifications, such as phosphorylation, which are critical in cellular signaling and drug development. This document details various analytical techniques, from classical biochemical assays to advanced spectrometric methods, and includes detailed experimental protocols and data interpretation guidelines.
Introduction to Tyrosine and its Significance
Tyrosine is an aromatic amino acid characterized by a phenol side chain.[1] While tyrosine is only moderately abundant on the protein periphery, its unique chemical properties make it a critical residue in protein structure and function. The hydroxyl group of the phenol ring can participate in hydrogen bonding, and the aromatic side chain can engage in π-stacking interactions.[1] Furthermore, tyrosine residues are key targets for post-translational modifications (PTMs), most notably phosphorylation, which plays a pivotal role in regulating a vast array of cellular processes.[2]
The phosphorylation of tyrosine residues by tyrosine kinases acts as a molecular "on/off" switch in many signaling pathways, controlling cellular activities such as proliferation, differentiation, and survival.[2][3] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making the identification and characterization of tyrosine phosphorylation events a primary focus in biomedical research and drug discovery.[2][4][5]
Methodologies for Tyrosine Identification
A variety of techniques are available for the identification of tyrosine residues in peptide chains, each with its own advantages and limitations. These methods can be broadly categorized into biochemical assays, immunoassays, spectroscopic techniques, and mass spectrometry-based approaches.
Biochemical Assays
Millon's Test: This is a classical, qualitative test for the presence of tyrosine. The principle of Millon's test is based on the nitration of the phenol group of tyrosine and subsequent complex formation with mercury ions.[6] While it is a specific test for the phenol group, it is not specific for proteins and will also detect other phenolic compounds.[6]
Immunoassays
Immunoassays utilize the high specificity of antibodies to detect tyrosine residues, particularly phosphorylated tyrosine (phosphotyrosine).
Western Blotting: This is a widely used technique to detect specific proteins in a sample. For phosphotyrosine detection, a phospho-specific antibody that recognizes the phosphorylated tyrosine residue is used.[7][8] This method allows for the determination of the phosphorylation state of a target protein.[7]
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that is more quantitative than Western blotting. In a typical sandwich ELISA for phosphotyrosine, a capture antibody specific for the target protein is coated on the plate, and a detection antibody specific for the phosphotyrosine residue is used to quantify the amount of phosphorylated protein.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and peptides in solution.[9] It can be used to identify tyrosine residues and characterize their local environment.[10][11] NMR is particularly useful for studying protein-ligand interactions and conformational changes upon tyrosine phosphorylation.[10][11]
Fluorescence Spectroscopy: The intrinsic fluorescence of the tyrosine residue can be used to study its environment and interactions.[10][11][12] Changes in the fluorescence emission spectrum upon binding to other molecules can provide information about the binding affinity and the local environment of the tyrosine residue.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for peptide and protein analysis due to its high sensitivity, speed, and versatility.[13] It is the gold standard for identifying and sequencing peptides, including the precise localization of post-translational modifications like phosphorylation.[13][14]
Tandem Mass Spectrometry (MS/MS): In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan).[16][17] The fragmentation pattern provides sequence information that can be used to identify the peptide.[16][17] A mass shift of +80 Da on a tyrosine residue is indicative of phosphorylation.[18]
Experimental Protocols
Western Blotting for Phosphotyrosine Detection
This protocol outlines the key steps for detecting phosphorylated tyrosine on a target protein by Western blot.
Materials:
-
Protein sample (e.g., cell lysate)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific tyrosine antibody)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Phosphatase inhibitors
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phosphotyrosine antibody diluted in blocking buffer overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL chemiluminescent substrate and visualize the bands using an imaging system.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| Protein Load per Lane | 20-50 µg of total cell lysate | [7] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | [7] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | [7] |
| Blocking Time | 1-2 hours | [7] |
| Primary Antibody Incubation | Overnight at 4°C | [7] |
Phosphotyrosine Peptide Enrichment for Mass Spectrometry
Enrichment of phosphotyrosine-containing peptides is often necessary before MS analysis due to their low abundance.[19][20]
Materials:
-
Digested peptide mixture
-
Anti-phosphotyrosine antibody-conjugated beads or SH2 domain-based resins[19]
-
Affinity purification (AP) buffer
-
Wash buffers
-
Elution buffer (e.g., high pH or containing formic acid)
Procedure:
-
Bead Preparation: Wash the anti-phosphotyrosine antibody beads or SH2 resin with AP buffer.
-
Peptide Incubation: Resuspend the desalted peptide sample in AP buffer and incubate with the beads to allow for binding of phosphotyrosine peptides.[19]
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphotyrosine peptides from the beads using an appropriate elution buffer.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or similar device before LC-MS/MS analysis.
Workflow Diagram:
Caption: Workflow for phosphotyrosine peptide enrichment prior to mass spectrometry analysis.
Signaling Pathways and Logical Relationships
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are a major class of cell surface receptors that are activated by the binding of extracellular ligands such as growth factors.[21][22] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[22][23] These phosphotyrosine residues then serve as docking sites for downstream signaling proteins containing SH2 domains, initiating intracellular signaling cascades that regulate various cellular processes.[3][22]
Diagram of a Generic RTK Signaling Pathway:
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Role in Drug Development
The critical role of tyrosine phosphorylation in cell signaling, particularly in the context of cancer, has made tyrosine kinases a major class of drug targets.[4][5] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of one or more tyrosine kinases.[2] By inhibiting the aberrant signaling pathways that drive tumor growth and survival, TKIs can be effective cancer treatments.[2][5]
The identification of specific tyrosine phosphorylation sites and the elucidation of their roles in signaling pathways are crucial for:
-
Target Validation: Confirming that a specific tyrosine kinase is a valid therapeutic target for a particular disease.
-
Drug Discovery: Screening for and designing small molecules that specifically inhibit the target kinase.
-
Biomarker Development: Identifying phosphotyrosine-based biomarkers to predict patient response to TKIs and monitor treatment efficacy.
Conclusion
The identification of tyrosine residues and their phosphorylation states in peptide chains is fundamental to understanding cellular signaling and is a cornerstone of modern drug development. A combination of methodologies, from classical biochemical assays to advanced mass spectrometry, provides a powerful toolkit for researchers. The continued development of these techniques, particularly in the areas of sensitivity and throughput, will undoubtedly lead to new insights into the complex roles of tyrosine phosphorylation in health and disease, and pave the way for the development of novel therapeutics.
References
- 1. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug discovery and protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 22. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 23. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to PTH-Amino Acid Chromatography for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in the chromatographic separation of phenylthiohydantoin (PTH)-amino acids. The primary application of this technique lies in N-terminal protein sequencing via Edman degradation, a cornerstone of proteomics and protein characterization in academic research and the pharmaceutical industry.
Introduction to Edman Degradation and PTH-Amino Acids
Protein sequencing is crucial for understanding protein function, structure, and for the development of protein-based therapeutics. The Edman degradation, a method developed by Pehr Edman, allows for the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[1][2] This process involves a cyclical series of chemical reactions, resulting in the generation of a phenylthiohydantoin (PTH) derivative of the N-terminal amino acid in each cycle. The identification of these PTH-amino acids is central to elucidating the primary structure of the protein.
The core of the Edman degradation chemistry involves three key steps:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion: The unstable ATZ-amino acid is subsequently converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative through treatment with an aqueous acid.
The resulting PTH-amino acid is then identified using chromatographic techniques. This cycle is repeated to determine the sequence of the protein one amino acid at a time.
Chromatographic Identification of PTH-Amino Acids
The identification of the PTH-amino acid produced in each cycle of the Edman degradation is almost exclusively performed using chromatographic methods. The two primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The identification relies on comparing the retention time (in HPLC) or retention factor (in TLC) of the unknown PTH-amino acid to that of known standards.[1][3][4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for the separation and identification of PTH-amino acids.[3][4] Modern automated protein sequencers are typically equipped with an online HPLC system for immediate analysis.
In RP-HPLC, PTH-amino acids are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., a C18-silica column), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile.[5][6] A gradient elution is commonly used, where the concentration of the organic modifier is gradually increased. This causes the more hydrophobic PTH-amino acids to elute later than the more polar ones.
The following is a representative protocol for the separation of PTH-amino acids using a C18 column.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 5% Acetonitrile in 10 mM sodium acetate buffer, pH 4.5.
-
Mobile Phase B: 90% Acetonitrile in 10 mM sodium acetate buffer, pH 4.5.
-
PTH-amino acid standards.
-
Sample containing the PTH-amino acid from the Edman degradation cycle.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Sample Preparation: Dissolve the dried PTH-amino acid sample from the Edman degradation in a small volume of the initial mobile phase. If using standards, prepare a mixture of all 20 PTH-amino acid standards in the same solvent.
-
Injection: Inject 10-20 µL of the sample or standard mixture onto the column.
-
Gradient Elution: Program the HPLC system with a gradient elution profile. A typical gradient might be:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Detection: Monitor the elution of the PTH-amino acids using a UV detector at a wavelength of 269 nm.
-
Data Analysis: Identify the PTH-amino acid in the sample by comparing its retention time to the retention times of the known PTH-amino acid standards.
The following table provides typical retention times for the 20 common PTH-amino acids under the conditions described above. Note that these values can vary depending on the specific column, HPLC system, and exact mobile phase preparation.
| PTH-Amino Acid | Abbreviation | Retention Time (min) |
| Aspartic Acid | PTH-Asp | 4.2 |
| Asparagine | PTH-Asn | 5.1 |
| Serine | PTH-Ser | 6.5 |
| Glutamine | PTH-Gln | 6.8 |
| Threonine | PTH-Thr | 7.3 |
| Glycine | PTH-Gly | 8.1 |
| Glutamic Acid | PTH-Glu | 8.5 |
| Histidine | PTH-His | 9.2 |
| Arginine | PTH-Arg | 10.5 |
| Alanine | PTH-Ala | 12.3 |
| Proline | PTH-Pro | 14.8 |
| Tyrosine | PTH-Tyr | 16.2 |
| Valine | PTH-Val | 17.5 |
| Methionine | PTH-Met | 18.1 |
| Cysteine | PTH-Cys | 18.9 |
| Isoleucine | PTH-Ile | 20.3 |
| Leucine | PTH-Leu | 20.8 |
| Phenylalanine | PTH-Phe | 22.1 |
| Tryptophan | PTH-Trp | 23.5 |
| Lysine | PTH-Lys | 24.8 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simpler, faster, and less expensive method for the separation of PTH-amino acids. While not as quantitative or resolving as HPLC, it can be a useful tool for rapid screening and identification.[7][8]
In TLC, a thin layer of adsorbent material, such as silica gel or polyamide, is coated onto a solid support (e.g., a glass plate).[9] The sample is spotted onto the plate, which is then placed in a developing chamber containing a solvent system (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.[7][10] The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Two-dimensional TLC provides enhanced separation by using two different solvent systems in perpendicular directions.
Materials and Equipment:
-
Silica gel G TLC plates (20 x 20 cm).
-
Developing chambers.
-
Capillary tubes for spotting.
-
Spraying bottle.
-
First Dimension Solvent System: Chloroform:Methanol (9:1 v/v).
-
Second Dimension Solvent System: n-Butanol:Acetic Acid:Water (4:1:1 v/v/v).[8]
-
Visualization Reagent: 0.2% Ninhydrin in ethanol or iodine vapor.[7]
-
PTH-amino acid standards.
Procedure:
-
Plate Preparation: Lightly draw a starting line with a pencil about 1.5 cm from the bottom edge of the TLC plate.
-
Spotting: Using a capillary tube, apply a small spot of the PTH-amino acid sample (and standards on a separate plate for comparison) onto the starting line in one corner.
-
First Dimension Development: Place the plate in a developing chamber saturated with the first dimension solvent system. Allow the solvent to ascend to about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and dry it completely in a fume hood.
-
Second Dimension Development: Rotate the plate 90 degrees and place it in a second developing chamber saturated with the second dimension solvent system. Allow the solvent to ascend to about 1 cm from the top edge.
-
Drying: Remove the plate and dry it completely.
-
Visualization: Spray the plate with the ninhydrin solution and heat it at 100-110°C for 5-10 minutes, or place it in a chamber with iodine crystals. PTH-amino acids will appear as colored spots.[7][8]
-
Data Analysis: Calculate the Rf value for each spot in both dimensions. Identify the unknown PTH-amino acid by comparing its Rf values with those of the standards.
The following table provides representative Rf values for PTH-amino acids in the two-dimensional TLC system described above.
| PTH-Amino Acid | Rf (1st Dimension) | Rf (2nd Dimension) |
| Aspartic Acid | 0.05 | 0.22 |
| Asparagine | 0.10 | 0.28 |
| Serine | 0.15 | 0.35 |
| Glutamine | 0.18 | 0.39 |
| Threonine | 0.22 | 0.45 |
| Glycine | 0.25 | 0.42 |
| Glutamic Acid | 0.28 | 0.48 |
| Histidine | 0.32 | 0.15 |
| Arginine | 0.02 | 0.12 |
| Alanine | 0.45 | 0.55 |
| Proline | 0.60 | 0.30 |
| Tyrosine | 0.55 | 0.68 |
| Valine | 0.70 | 0.75 |
| Methionine | 0.75 | 0.78 |
| Cysteine | 0.40 | 0.50 |
| Isoleucine | 0.82 | 0.85 |
| Leucine | 0.85 | 0.87 |
| Phenylalanine | 0.88 | 0.90 |
| Tryptophan | 0.78 | 0.82 |
| Lysine | 0.03 | 0.20 |
Preparation of PTH-Amino Acid Standards
Accurate identification of PTH-amino acids relies on the comparison with well-characterized standards. These standards can be purchased commercially or prepared in the laboratory.
Protocol for Laboratory Preparation of a PTH-Amino Acid Standard:
-
Coupling: Dissolve a known amount of a single, pure amino acid in a 1:1 mixture of pyridine and water. Add an excess of PITC and incubate at a controlled temperature (e.g., 45°C) for 30-60 minutes.
-
Extraction: Extract the PTC-amino acid with an organic solvent like benzene or ethyl acetate.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Conversion: Add anhydrous acid (e.g., trifluoroacetic acid) to the dried PTC-amino acid and incubate to induce cyclization and cleavage, forming the ATZ-amino acid.
-
Conversion to PTH: Add an aqueous acid (e.g., 25% trifluoroacetic acid) and heat to convert the ATZ-amino acid to the stable PTH-amino acid.
-
Purification: The resulting PTH-amino acid can be purified by recrystallization or by preparative HPLC.
-
Verification: The identity and purity of the prepared PTH-amino acid standard should be confirmed by mass spectrometry and by comparing its chromatographic behavior to a commercial standard if available.
Logical Workflow for PTH-Amino Acid Analysis
The overall process of identifying an N-terminal amino acid using Edman degradation and chromatography follows a logical workflow.
Conclusion
The chromatographic analysis of PTH-amino acids remains an indispensable tool for protein sequencing and characterization. While HPLC offers high resolution and quantification, TLC provides a rapid and cost-effective alternative for screening purposes. A thorough understanding of the principles of Edman degradation and the practical aspects of these chromatographic techniques, as detailed in this guide, is essential for researchers, scientists, and drug development professionals working with proteins. The accurate and reliable identification of PTH-amino acids is the foundation upon which the primary structure of a protein is built, providing critical insights into its biological function and therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. crsubscription.com [crsubscription.com]
- 10. edu.rsc.org [edu.rsc.org]
Methodological & Application
Application Note: Separation and Identification of PTH-Tyrosine using Reverse-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the separation and identification of Phenylthiohydantoin-Tyrosine (PTH-Tyrosine) from a mixture of PTH-amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is a critical component of N-terminal protein sequencing via Edman degradation.
Introduction
N-terminal sequencing of proteins and peptides using Edman degradation is a fundamental technique in proteomics and protein chemistry.[1][2] The method involves the sequential cleavage of the N-terminal amino acid residue, which is then converted into a more stable phenylthiohydantoin (PTH) derivative.[3][4] High-Performance Liquid Chromatography (HPLC) is the standard and most widely used method for the identification of these PTH-amino acid derivatives in each cycle of the degradation process.[5][6][7] The identification relies on comparing the retention time of the unknown PTH-amino acid from the sample with that of a known PTH-amino acid standard under identical chromatographic conditions.[5][7] This application note details a robust RP-HPLC protocol specifically for the resolution and identification of this compound.
Principle of Separation
The Edman degradation reaction labels the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions.[3] Subsequent treatment with anhydrous acid cleaves this terminal residue as a thiazolinone derivative, which is then extracted and converted into the more stable PTH-amino acid.[2][3]
The resulting mixture of PTH-amino acids is separated by reverse-phase HPLC. This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. PTH-amino acids are separated based on their relative hydrophobicity; more hydrophobic residues interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, typically with an increasing concentration of an organic solvent like acetonitrile, is employed to resolve the full range of PTH-amino acids, from the most polar to the most non-polar.
Data Presentation
Quantitative data and system parameters for the protocol are summarized in the tables below for clarity and ease of use.
Table 1: HPLC Instrumentation and Key Parameters
| Parameter | Specification |
|---|---|
| HPLC System | Gradient-capable pump, Autosampler, Column Oven |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Data Acquisition | Chromatography Data Station (CDS) |
Table 2: Chromatographic Conditions for PTH-Amino Acid Separation
| Parameter | Condition |
|---|---|
| Mobile Phase A | 5% Acetonitrile in 30 mM Sodium Acetate, pH 4.5 |
| Mobile Phase B | 80% Acetonitrile in Water |
| Gradient Program | 10% to 50% B over 25 minutes |
| 50% to 90% B over 5 minutes | |
| Hold at 90% B for 2 minutes | |
| Return to 10% B over 1 minute | |
| Equilibrate at 10% B for 7 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 20 µL |
Table 3: Typical Retention Times of Common PTH-Amino Acids
| PTH-Amino Acid | Abbreviation | Typical Retention Time (min) |
|---|---|---|
| Aspartic Acid | PTH-Asp | 6.5 |
| Glutamic Acid | PTH-Glu | 7.8 |
| Asparagine | PTH-Asn | 8.5 |
| Serine | PTH-Ser | 9.2 |
| Glutamine | PTH-Gln | 9.9 |
| Glycine | PTH-Gly | 11.0 |
| Threonine | PTH-Thr | 11.5 |
| Histidine | PTH-His | 12.1 |
| Alanine | PTH-Ala | 13.8 |
| Arginine | PTH-Arg | 14.5 |
| Tyrosine | PTH-Tyr | 16.2 |
| Proline | PTH-Pro | 17.0 |
| Valine | PTH-Val | 18.5 |
| Methionine | PTH-Met | 19.1 |
| Isoleucine | PTH-Ile | 21.0 |
| Leucine | PTH-Leu | 21.5 |
| Phenylalanine | PTH-Phe | 22.3 |
| Tryptophan | PTH-Trp | 23.1 |
| Lysine | PTH-Lys | 24.0 |
Note: Retention times are approximate and can vary based on the specific column, system, and mobile phase preparation.
Experimental Protocol
4.1. Reagents and Materials
-
PTH-Amino Acid Standard Mixture (containing this compound)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Acetate (ACS Grade)
-
Glacial Acetic Acid
-
Deionized Water (18.2 MΩ·cm)
4.2. Preparation of Mobile Phases
-
Mobile Phase A: Prepare 30 mM Sodium Acetate solution in deionized water. Adjust the pH to 4.5 using glacial acetic acid. Add acetonitrile to a final concentration of 5%. Filter through a 0.45 µm filter.
-
Mobile Phase B: Mix 80% acetonitrile with 20% deionized water. Filter through a 0.45 µm filter.
4.3. Standard and Sample Preparation
-
PTH Standard: Reconstitute the PTH-amino acid standard mixture in a solution of 50% acetonitrile in water to a final concentration of 10-20 pmol/µL.
-
Sample: The PTH-amino acid sample from the Edman degradation cycle is typically delivered from the sequencer's conversion flask after being dried down. Reconstitute the dried sample in an appropriate volume (e.g., 20-30 µL) of the initial mobile phase (10% B) or 50% acetonitrile.
4.4. HPLC System Operation
-
System Startup: Turn on the HPLC system components.
-
Purge System: Purge both mobile phase lines (A and B) to remove any air bubbles and ensure fresh solvent is drawn.
-
Column Equilibration: Set the initial mobile phase composition to 10% B and the flow rate to 1.0 mL/min. Equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject 20 µL of the PTH-amino acid standard mixture. Run the gradient program as detailed in Table 2. This chromatogram will be used to determine the exact retention time for this compound and confirm system suitability.
-
Sample Injection: Once the standard run is complete and the column is re-equilibrated, inject 20 µL of the unknown sample.
-
Data Analysis: Compare the chromatogram from the unknown sample to the standard chromatogram. Identify the peak corresponding to the retention time of the this compound standard. The presence of a peak at this specific retention time confirms the N-terminal amino acid of that cycle as Tyrosine.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from the initial peptide to the final identification of this compound.
Caption: Workflow for this compound identification.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. ehu.eus [ehu.eus]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of Tyrosine by HPLC in PTH-Related Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, exerting its effects primarily on bone and kidney.[1][2] Tyrosine, a non-essential amino acid, serves as a precursor for the synthesis of various biologically crucial molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[3][4][5] The metabolism of tyrosine is intricate and its dysregulation has been associated with several pathological conditions.[6] In the context of PTH research, quantifying tyrosine levels in biological samples can be essential for understanding the metabolic state and the impact of PTH on cellular signaling and function. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the accurate quantification of amino acids like tyrosine in various biological matrices.[7][8][9]
These application notes provide a detailed protocol for the quantitative analysis of tyrosine in biological samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed to be adaptable for researchers investigating the interplay between PTH and tyrosine metabolism.
Signaling and Metabolic Pathways
Parathyroid Hormone (PTH) Signaling Pathway
PTH mediates its effects by binding to the PTH receptor (PTH1R), a G-protein coupled receptor.[2] This interaction primarily activates the adenylyl cyclase (AC) - protein kinase A (PKA) signaling cascade, and to a lesser extent, the phospholipase C (PLC) - protein kinase C (PKC) pathway.[1][2] These signaling events ultimately modulate gene expression in target cells, influencing bone remodeling and renal function.[1]
Caption: Parathyroid Hormone (PTH) Signaling Pathway.
Tyrosine Metabolism Pathway
Tyrosine can be synthesized from phenylalanine and is a precursor to several key biological molecules.[5] Its catabolism ultimately yields fumarate and acetoacetate, which can enter the citric acid cycle for energy production.[4][10]
Caption: Overview of Tyrosine Metabolism.
Experimental Protocol: Quantitative Analysis of Tyrosine by HPLC
This protocol outlines the necessary steps for sample preparation and HPLC analysis of tyrosine from biological matrices such as plasma or serum.
Materials and Reagents
-
Tyrosine standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Water (HPLC grade, e.g., Milli-Q)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Syringe filters (0.22 µm or 0.45 µm)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Experimental Workflow
Caption: HPLC Sample Preparation and Analysis Workflow.
Detailed Procedure
-
Standard Solution Preparation:
-
Prepare a stock solution of tyrosine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl or mobile phase).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Protein Precipitation): [11][12]
-
For plasma or serum samples, add an equal volume of cold 0.1 M perchloric acid to the sample (e.g., 200 µL of PCA to 200 µL of plasma).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
The following conditions are a starting point and may require optimization for your specific instrument and column.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 15:15:70 (v/v/v) Methanol:Acetonitrile:Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.4 with orthophosphoric acid)[13] |
| Flow Rate | 1.0 mL/min[14] |
| Detection Wavelength | 210 nm or 276 nm[14][15] |
| Column Temperature | 30°C[13] |
| Injection Volume | 10-20 µL |
-
Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the retention time and peak area for tyrosine in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the tyrosine standards.
-
Determine the concentration of tyrosine in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation and Method Validation
For reliable quantitative results, the HPLC method should be validated according to ICH guidelines.[16][17] Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the measured value to the true value. Determined by recovery studies of spiked samples. | 80-120% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 15% for varied parameters (e.g., pH, flow rate) |
Example Quantitative Data Summary
The following table provides an example of how to present quantitative data for tyrosine analysis in different sample groups.
| Sample Group | N | Tyrosine Concentration (µg/mL) (Mean ± SD) | RSD (%) |
| Control Group | 10 | 15.2 ± 1.8 | 11.8 |
| PTH-Treated Group | 10 | 25.6 ± 2.5 | 9.8 |
| Vehicle Group | 10 | 14.9 ± 2.1 | 14.1 |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of tyrosine by HPLC, with a focus on its relevance to PTH research. The detailed protocol for sample preparation and HPLC analysis, along with guidelines for method validation, will enable researchers to obtain accurate and reproducible data. The provided diagrams of the PTH signaling and tyrosine metabolism pathways offer a valuable visual aid for understanding the biological context of these analyses. By employing this robust analytical method, scientists and drug development professionals can gain deeper insights into the complex interplay between PTH and amino acid metabolism.
References
- 1. Parathyroid hormone-dependent signaling pathways regulating genes in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyrosine - Wikipedia [en.wikipedia.org]
- 6. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. davuniversity.org [davuniversity.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurjchem.com [eurjchem.com]
- 14. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Automated PTH-Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing using Edman degradation chemistry remains a cornerstone technique for protein and peptide characterization. This method provides the definitive sequence of amino acids from the amino-terminus of a polypeptide chain, which is critical for protein identification, confirmation of recombinant protein expression, and quality control in biopharmaceutical development. The automation of Edman chemistry, coupled with high-performance liquid chromatography (HPLC) for the identification of the resulting phenylthiohydantoin (PTH)-amino acids, has significantly enhanced the throughput, sensitivity, and reliability of this analysis.
This document provides a detailed overview of the instrumentation setup, experimental protocols, and data analysis for automated PTH-amino acid analysis. The protocols are centered around the widely utilized automated protein sequencing systems, such as the Applied Biosystems Procise® Protein Sequencing System, which integrates the Edman degradation chemistry, HPLC separation, and data acquisition in a single platform.[1][2][3]
Principle of Automated Edman Degradation
Automated N-terminal sequencing is a cyclical process that sequentially removes one amino acid at a time from the N-terminus of a peptide or protein.[3] The core of this process is the Edman degradation reaction, which consists of three main steps per cycle:
-
Coupling (Labeling): The free N-terminal amino group of the polypeptide reacts with phenyl isothiocyanate (PITC, Edman's reagent) under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).[4]
-
Cleavage: Under anhydrous acidic conditions using trifluoroacetic acid (TFA), the peptide bond of the N-terminal residue is selectively cleaved, releasing the terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[4][5]
-
Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[5] This stable derivative is then injected into an online HPLC system for identification.
This cycle is repeated to determine the sequence of the subsequent amino acids.[5]
Instrumentation Setup
A typical automated PTH-amino acid analysis system is comprised of several integrated modules:
-
Protein Sequencer: This is the core module where the Edman degradation chemistry occurs. It includes a reaction chamber (cartridge or column) where the sample is immobilized, a system for the precise delivery of reagents and solvents, and a conversion flask for the formation of the stable PTH-amino acid.[1]
-
HPLC System: An integrated HPLC system is essential for the separation and identification of the PTH-amino acids generated in each cycle. Key components include:
-
A high-pressure gradient pump
-
An autosampler or an automated injection valve to introduce the PTH-amino acid into the column
-
A reversed-phase HPLC column (typically a C18 or C8 column)
-
A column oven for temperature control
-
A UV detector for monitoring the elution of the PTH-amino acids (typically at 269 nm).
-
-
Control and Data Analysis Software: A dedicated software package controls all aspects of the system, from the sequencing cycles to the HPLC separation and data acquisition. It also provides tools for data analysis, including peak integration, identification based on retention time, and sequence determination.[1]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful N-terminal sequencing. The sample should be as pure as possible, and contaminants that can interfere with the Edman chemistry must be removed.
-
Sample Purity: The protein or peptide of interest should be highly purified. The presence of contaminating proteins will result in a mixed sequence, making data interpretation difficult or impossible.
-
Sample Amount: Typically, 1 to 100 picomoles of peptide or protein are required for sequencing.[6]
-
Interfering Substances: Avoid the following substances in the final sample preparation:
-
Primary and secondary amines: (e.g., Tris, glycine, ammonium salts) as they react with PITC.[7]
-
Detergents: (e.g., SDS) can interfere with sample adsorption to the support and with HPLC separation.
-
High salt concentrations: Can interfere with the chemical reactions.
-
Free amino acids: Can create high background signals in the initial cycles.
-
Protocol for Sample Loading (Electroblotted Samples):
-
Separate the protein sample by SDS-PAGE.
-
Electroblot the separated proteins onto a PVDF membrane.
-
Stain the membrane with a compatible dye (e.g., Coomassie Blue R-250) and briefly destain to visualize the protein bands.
-
Excise the protein band of interest.
-
Thoroughly wash the excised membrane with deionized water to remove residual glycine and other buffer salts.
-
Allow the membrane to air dry completely before loading it into the sequencer's reaction cartridge.
Reagent and Mobile Phase Preparation
-
Sequencing Reagents: Use high-purity, sequencing-grade reagents and solvents as specified by the instrument manufacturer. These typically include PITC, TFA, and various washing and extraction solvents.
-
HPLC Mobile Phases:
Automated Sequencing and HPLC Analysis
The following is a generalized protocol for an automated protein sequencer like the Applied Biosystems Procise®. Specific parameters should be optimized according to the instrument manufacturer's recommendations.
-
Instrument Startup and Equilibration:
-
Power on all modules (sequencer, HPLC, detector, computer).
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Loading:
-
Place the prepared sample (e.g., the excised PVDF membrane) into the reaction cartridge as per the instrument's instructions.
-
-
Method Setup:
-
In the control software, select or create a method that defines the parameters for the Edman degradation cycles and the HPLC separation.
-
Specify the number of cycles to be performed.
-
-
Initiate the Run:
-
Start the automated sequencing run. The instrument will now perform the Edman degradation cycles automatically.
-
-
Automated Cycle Workflow:
-
For each cycle, the sequencer will:
-
Deliver PITC to the reaction cartridge for the coupling reaction.
-
Wash away excess reagents.
-
Deliver TFA for the cleavage reaction.
-
Extract the ATZ-amino acid.
-
Deliver the ATZ-amino acid to the conversion flask and convert it to the PTH-amino acid.
-
Inject the PTH-amino acid into the HPLC system.
-
-
-
HPLC Separation and Detection:
-
The injected PTH-amino acid is separated on the reversed-phase column using a gradient elution.
-
The UV detector monitors the column effluent, and the data is recorded by the software.
-
Representative HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 40 mM Phosphate buffer, pH 7.8[8] |
| Mobile Phase B | Methanol/Acetonitrile/Water (45/45/10)[8] |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-27 min: 90-10% B; 27-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detection | UV at 269 nm |
Data Presentation and Analysis
The primary data from each cycle is an HPLC chromatogram. The identification of the PTH-amino acid is based on the retention time of the major peak in the chromatogram compared to the retention times of a standard mixture of PTH-amino acids.
Table 1: Representative Quantitative Data for PTH-Amino Acid Standards
This table provides an example of expected retention times and relative peak areas for a standard mixture of PTH-amino acids under the HPLC conditions described above. Actual values may vary depending on the specific instrument, column, and mobile phase preparation.
| PTH-Amino Acid | Abbreviation | Expected Retention Time (min) | Relative Peak Area (Normalized to PTH-Ala) |
| Aspartic Acid | D | 6.5 | 0.95 |
| Glutamic Acid | E | 7.2 | 0.98 |
| Asparagine | N | 7.8 | 1.02 |
| Serine | S | 8.5 | 0.85 |
| Glutamine | Q | 8.9 | 1.05 |
| Threonine | T | 9.3 | 0.90 |
| Glycine | G | 9.8 | 1.10 |
| Histidine | H | 10.2 | 0.80 |
| Alanine | A | 11.0 | 1.00 |
| Arginine | R | 11.5 | 0.75 |
| Proline | P | 12.8 | 1.20 |
| Tyrosine | Y | 14.5 | 0.92 |
| Valine | V | 15.2 | 1.15 |
| Methionine | M | 15.8 | 1.08 |
| Isoleucine | I | 17.0 | 1.18 |
| Leucine | L | 17.5 | 1.22 |
| Phenylalanine | F | 18.2 | 1.12 |
| Tryptophan | W | 19.0 | 0.70 |
| Lysine | K | 20.5 | 0.88 |
| Cysteine (S-carboxymethyl) | C | Varies | Varies |
Visualizations
Edman Degradation Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Procise 491 HT & 494 cLC Protein Sequencing Systems [uochb.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amino acid analysis for HPLC - Chromatography Forum [chromforum.org]
- 7. ehu.eus [ehu.eus]
- 8. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTH-Tyrosine Detection Using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sequential degradation of proteins and peptides, a cornerstone of proteomics and protein chemistry, relies on the robust Edman degradation methodology. This process sequentially cleaves the N-terminal amino acid, which is then converted into a phenylthiohydantoin (PTH) derivative for identification. Among the twenty standard amino acids, tyrosine presents a unique analytical opportunity due to its inherent chromophoric properties, which are retained and modified in its PTH-tyrosine form.
UV-Vis spectroscopy offers a rapid, accessible, and non-destructive method for the detection and quantification of PTH-amino acids, particularly those with aromatic side chains like this compound. The distinct electronic structure of the phenylthiohydantoin ring system, coupled with the phenolic side chain of tyrosine, results in a characteristic UV absorption profile. This allows for straightforward quantitative analysis based on the Beer-Lambert law. These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of this compound using UV-Vis spectroscopy.
Principle of Detection
The quantification of this compound by UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant that is specific to a substance at a particular wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (in mol/L or M).
By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax) and knowing the molar extinction coefficient, the concentration of this compound can be accurately determined. The aromatic nature of both the phenylthiohydantoin group and the tyrosine side-chain contribute to a strong absorbance in the UV range, typically between 250 nm and 280 nm.
Quantitative Data Summary
The spectral properties of this compound are distinct from other PTH-amino acids, allowing for its selective quantification. Below is a summary of the key quantitative data for this compound and other relevant compounds for comparison.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| This compound | ~269 | ~18,000 - 20,000 (estimated) | Methanol/Acetonitrile |
| PTH-Phenylalanine | ~268 | ~17,000 | Ethanol |
| PTH-Tryptophan | ~269, ~220 | ~19,000 (at 269 nm) | Ethanol |
| Tyrosine | ~275, ~224, ~193[1] | ~1,400 (at 275 nm)[1] | Aqueous Buffer |
Note: The molar extinction coefficient for this compound can vary slightly depending on the solvent and pH. It is recommended to determine this value empirically for the specific experimental conditions or to use a well-established literature value for the same solvent system.
Experimental Protocols
Protocol 1: Preparation of this compound Standard for UV-Vis Analysis
Objective: To prepare a standard solution of this compound for generating a calibration curve.
Materials:
-
This compound standard (solid)
-
Methanol or Acetonitrile (UV-grade)
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution Preparation: a. Accurately weigh a precise amount of this compound standard (e.g., 1 mg) using an analytical balance. b. Dissolve the weighed standard in a known volume of UV-grade methanol or acetonitrile in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration. Ensure complete dissolution.
-
Serial Dilutions: a. Perform a series of dilutions from the stock solution to prepare a set of standards with decreasing concentrations. b. For example, prepare standards with concentrations ranging from 1 µM to 50 µM. Use the same solvent for all dilutions.
-
Storage: a. Store the standard solutions in amber vials at 4°C to protect them from light and degradation. Freshly prepared standards are recommended for optimal results.
Protocol 2: Quantification of this compound in a Sample
Objective: To determine the concentration of this compound in a sample obtained from an Edman degradation cycle.
Materials:
-
This compound sample (typically dissolved in a solvent from the sequencer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent used for the sample and standards (as a blank)
-
This compound standard solutions (from Protocol 1)
Procedure:
-
Instrument Setup: a. Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength range to scan from 220 nm to 350 nm to observe the full spectrum.
-
Blank Measurement: a. Fill a quartz cuvette with the solvent used to dissolve the sample and standards. b. Place the cuvette in the spectrophotometer and record a baseline (autozero).
-
Calibration Curve Generation: a. Measure the absorbance of each of the prepared this compound standard solutions at the determined λmax (approximately 269 nm). b. Plot a graph of absorbance versus concentration for the standard solutions. c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
-
Sample Measurement: a. Transfer the this compound sample into a clean quartz cuvette. b. Measure the absorbance of the sample at the same λmax.
-
Concentration Calculation: a. Using the absorbance value of the sample and the equation from the calibration curve, calculate the concentration of this compound in the sample. b. Alternatively, use the Beer-Lambert law (A = εbc) if a reliable molar extinction coefficient for this compound in the specific solvent is known.
Visualizations
References
Application Notes and Protocols for PTH-Tyrosine Standards in HPLC Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiohydantoin (PTH)-amino acid analysis by High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for N-terminal protein sequencing, a process known as Edman degradation.[1][2] This method facilitates the sequential identification of amino acids from the N-terminus of a protein or peptide.[3][4] The accurate identification of each PTH-amino acid derivative relies on comparing its HPLC retention time with that of a known standard.[5][6]
This document provides detailed protocols for the use of PTH-Tyrosine as a standard for HPLC calibration, essential for the accurate quantification and identification of tyrosine residues during protein sequencing. Tyrosine, an aromatic amino acid, plays a critical role in various biological processes, and its presence and position in a protein are often key to its function, particularly in signaling pathways mediated by tyrosine kinases.[7]
Biological Context: The EGFR Signaling Pathway
A prominent example where the identification of tyrosine residues is critical is in the study of the Epidermal Growth factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase (RTK) that, upon binding to ligands like EGF, dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain.[8][9] These phosphorylated tyrosine sites act as docking stations for various signaling proteins, initiating downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[10][11] N-terminal sequencing can be employed to characterize EGFR or related pathway components, making accurate this compound identification crucial.
Caption: EGFR Signaling Pathway.
Experimental Protocols
Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution.
Materials:
-
This compound powder
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Volumetric flask (10 mL)
-
Analytical balance
-
Micro-syringes
Procedure:
-
Accurately weigh out approximately 2.99 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of acetonitrile to dissolve the this compound. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Bring the solution to the 10 mL mark with acetonitrile.
-
Mix the solution thoroughly by inverting the flask several times.
-
This stock solution has a concentration of 1 mM. Store at -20°C in an amber vial for up to 3 months.
Preparation of Calibration Curve Standards
This protocol details the serial dilution of the stock solution to create standards for a calibration curve.
Materials:
-
1 mM this compound stock solution
-
Acetonitrile (HPLC grade)
-
Eppendorf tubes or HPLC vials
Procedure:
-
Label six HPLC vials from 1 to 6.
-
Prepare the calibration standards by diluting the 1 mM stock solution with acetonitrile as described in the table below.
| Vial Number | Concentration (µM) | Volume of 1 mM Stock (µL) | Volume of Acetonitrile (µL) |
| 1 | 100 | 100 | 900 |
| 2 | 50 | 50 | 950 |
| 3 | 25 | 25 | 975 |
| 4 | 10 | 10 | 990 |
| 5 | 5 | 5 | 995 |
| 6 | 1 | 1 | 999 |
-
Vortex each standard to ensure homogeneity. These standards are now ready for injection into the HPLC system.
HPLC Method for PTH-Amino Acid Analysis
This method is optimized for the separation of PTH-amino acids on a C18 reversed-phase column.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 5% Acetonitrile in 20 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | 80% Acetonitrile in Ultrapure Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 269 nm |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 28.0 | 10 | 90 |
| 28.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Data Presentation and Analysis
Typical Retention Times of PTH-Amino Acids
The identification of an unknown PTH-amino acid is achieved by comparing its retention time to that of known standards. The following table provides typical retention times for common PTH-amino acids using the HPLC method described above. Note that these times can vary slightly between systems.
| PTH-Amino Acid | Abbreviation | Retention Time (min) |
| Aspartic Acid | PTH-Asp | 4.2 |
| Glutamic Acid | PTH-Glu | 5.5 |
| Asparagine | PTH-Asn | 6.1 |
| Serine | PTH-Ser | 7.3 |
| Glutamine | PTH-Gln | 7.9 |
| Threonine | PTH-Thr | 8.5 |
| Glycine | PTH-Gly | 9.2 |
| Histidine | PTH-His | 10.4 |
| Arginine | PTH-Arg | 11.8 |
| Alanine | PTH-Ala | 12.5 |
| Tyrosine | PTH-Tyr | 14.8 |
| Proline | PTH-Pro | 15.3 |
| Valine | PTH-Val | 16.9 |
| Methionine | PTH-Met | 17.5 |
| Isoleucine | PTH-Ile | 18.8 |
| Leucine | PTH-Leu | 19.2 |
| Phenylalanine | PTH-Phe | 20.1 |
| Tryptophan | PTH-Trp | 21.3 |
| Lysine | PTH-Lys | 22.5 |
This compound Calibration Curve Data
To quantify the amount of tyrosine in a sample, a calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations.[12] The peak area is generally preferred over peak height for more reliable quantification.[13]
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 1 | 25,000 |
| 5 | 128,000 |
| 10 | 255,000 |
| 25 | 640,000 |
| 50 | 1,275,000 |
| 100 | 2,560,000 |
A linear regression analysis of this data will yield a high correlation coefficient (R² > 0.99), confirming the linearity of the response. The equation of the line can then be used to calculate the concentration of this compound in unknown samples based on their measured peak areas.
Experimental Workflow: N-Terminal Sequencing
The overall process of N-terminal sequencing using Edman degradation and HPLC analysis is a cyclical process.[3] Each cycle involves the labeling of the N-terminal amino acid, its cleavage from the peptide chain, and subsequent identification by HPLC.
Caption: N-Terminal Sequencing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein sequencing - Wikipedia [en.wikipedia.org]
- 3. N-terminal Sequencing Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. uhplcs.com [uhplcs.com]
- 13. wjbphs.com [wjbphs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PTH-Tyrosine Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of Phenylthiohydantoin (PTH)-tyrosine peak tailing.
Troubleshooting Guide: PTH-Tyrosine Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. This can compromise the accuracy of peak integration and reduce resolution. This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
All peaks are tailing: This often points to a physical or mechanical issue within the HPLC system.
-
Only the this compound peak (or a few specific peaks) is tailing: This suggests a chemical interaction between this compound and the stationary phase or mobile phase.
The following flowchart illustrates a logical troubleshooting workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound peak tailing?
Peak tailing for this compound is often caused by a combination of chemical and physical factors within the HPLC system.
Chemical Causes:
-
Secondary Silanol Interactions: The most frequent chemical cause of peak tailing for compounds with polar functional groups like this compound is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These secondary interactions can lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor as it influences the ionization state of both this compound and the silanol groups.[1][2] An unoptimized pH can lead to inconsistent interactions and peak tailing.[1][2]
-
Mobile Phase Contamination: Impurities in the mobile phase can accumulate on the column and create active sites that cause peak tailing.
Physical/Mechanical Causes:
-
Column Void: A void at the inlet of the column can disrupt the sample band, leading to peak distortion.[2]
-
Blocked Frit: A partially blocked inlet frit can cause poor sample distribution onto the column, resulting in tailing peaks.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
Q2: How does mobile phase pH affect this compound peak shape?
The pH of the mobile phase directly impacts the ionization state of both the phenolic hydroxyl group of tyrosine and the residual silanol groups on the silica-based column packing. At a mid-range pH, silanol groups can be deprotonated and negatively charged, leading to strong electrostatic interactions with any positively charged moieties on the analyte, causing peak tailing.[3]
Recommendation: For PTH-amino acids, operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[3]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data adapted from a study on a basic compound, demonstrating the principle of pH effect on peak shape.[3] |
Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?
Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape.
-
Acetonitrile: Generally provides sharper peaks on silica-based columns and has a lower viscosity, resulting in lower backpressure.[4][5] However, it can sometimes lead to peak tailing for acidic or phenolic compounds.[4]
-
Methanol: Can sometimes improve peak tailing for certain compounds due to its hydrogen-bonding capabilities, which can help to mask active silanol sites.[4][6] However, it has a higher viscosity than acetonitrile, leading to higher backpressure.[4][5]
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Property | Acetonitrile | Methanol |
| Elution Strength | Generally Higher[4][5] | Generally Lower |
| Viscosity | Lower[4][5] | Higher[4][5] |
| UV Cutoff | ~190 nm | ~205 nm |
| Effect on Peak Shape | Can cause tailing for some acidic/phenolic compounds[4] | May improve tailing by masking silanols[4][6] |
Q4: What type of HPLC column is best for minimizing this compound peak tailing?
The choice of HPLC column is crucial for obtaining symmetrical peaks.
-
End-Capped C18 Columns: Most modern C18 columns are "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity.[3] This significantly minimizes secondary interactions and peak tailing for polar and ionizable compounds.[3]
-
Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain. This polar group helps to shield the residual silanol groups and can provide alternative selectivity.[7]
-
Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit fewer and less acidic silanol groups, leading to improved peak shapes for basic and polar compounds.
Table 3: Comparison of Column Types for Peak Shape of a Basic Analyte
| Column Type | USP Tailing Factor |
| Symmetry C18 | 1.9 |
| SymmetryShield RP18 (Polar-Embedded) | 1.2 |
| Data from a study comparing a standard C18 and a polar-embedded column for a basic analyte, illustrating the improvement in peak shape.[7] |
Detailed Experimental Protocols
A well-defined experimental protocol is essential for reproducible results. The following is a general protocol for the analysis of PTH-amino acids by reversed-phase HPLC.
Sample Preparation
-
Protein Hydrolysis (if applicable): If analyzing the amino acid composition of a protein, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the individual amino acids.
-
Derivatization: The Edman degradation process directly yields PTH-amino acids.
-
Sample Dilution: Dissolve the dried PTH-amino acid standards or the sample from the sequencer in a suitable solvent, typically the initial mobile phase or a compatible solvent like acetonitrile/water.
Mobile Phase Preparation
-
Aqueous Component (Solvent A): Prepare a buffer solution, for example, 50 mM sodium acetate. Adjust the pH to the desired value (e.g., pH 3.5-4.5) with an appropriate acid like phosphoric acid or acetic acid. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.
-
Organic Component (Solvent B): Use HPLC-grade acetonitrile or methanol.
-
Ternary Mobile Phase: Some methods utilize a ternary gradient, for instance, containing phosphate buffer, methanol, and tetrahydrofuran, to optimize the separation of all 20 PTH-amino acids.[8]
HPLC Method Parameters
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.
-
Flow Rate: Typically 1.0 - 1.5 mL/min for a 4.6 mm ID column.
-
Column Temperature: Maintain a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Detection: UV detection at 254 nm or 269 nm.
-
Injection Volume: 10-20 µL.
Example Gradient Program:
A gradient elution is typically required for the separation of all PTH-amino acids.
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
This is an illustrative example. The gradient profile should be optimized for the specific column and separation requirements.
By systematically addressing the potential chemical and mechanical causes of peak tailing and optimizing the experimental parameters, researchers can achieve symmetrical and reproducible peaks for this compound and other PTH-amino acids in their HPLC analyses.
References
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Mobile Phase for PTH-Tyrosine Separation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of the mobile phase for the separation of Phenylthiohydantoin (PTH)-tyrosine by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of PTH-tyrosine, focusing on mobile phase optimization.
Q1: Why is my this compound peak showing significant tailing?
A: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase, or other system-related issues. The primary causes can be categorized as follows:
-
Chemical Causes:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with this compound, leading to peak tailing. This is a common issue for many compounds in reversed-phase chromatography.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both this compound and the silanol groups on the column. If the pH is not optimal, it can lead to undesirable secondary interactions and result in poor peak shape.
-
-
Physical Causes:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion, including tailing.
-
Column Degradation: The performance of an HPLC column can degrade over time, leading to issues like a void at the column inlet or a blocked frit, which can disrupt the flow path and cause peak tailing.
-
Q2: How can I reduce peak tailing caused by silanol interactions?
A: To minimize peak tailing due to silanol interactions, you can implement the following mobile phase modifications:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, thereby reducing their interaction with this compound.
-
Increase Ionic Strength: Adding a salt (e.g., sodium chloride) to the mobile phase can help to mask the residual silanol groups and improve peak shape.
-
Use Mobile Phase Additives: Introducing a small amount of a competing base, such as triethylamine (TEA), can help to block the active silanol sites, reducing their availability to interact with your analyte.
Q3: My this compound peak is co-eluting with another PTH-amino acid. How can I improve the resolution?
A: Co-elution indicates that the selectivity of your current method is insufficient. To improve the resolution between this compound and a co-eluting peak, consider the following mobile phase optimization strategies:
-
Modify the Organic Solvent:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.
-
Use a Ternary Mixture: A mobile phase containing a mixture of buffer, acetonitrile, and another solvent like tetrahydrofuran (THF) can provide unique selectivity and may resolve the co-eluting peaks.
-
-
Adjust the Gradient Profile:
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting compounds.
-
Introduce an Isocratic Hold: Incorporating an isocratic hold at a specific mobile phase composition where the critical pair is eluting can enhance resolution.
-
-
Optimize the Mobile Phase pH: Small adjustments to the mobile phase pH can alter the retention times of ionizable compounds differently, potentially leading to their separation.
Q4: I'm observing inconsistent retention times for this compound. What could be the cause?
A: Fluctuating retention times are often due to a lack of system equilibration or changes in the mobile phase composition.
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to drifting retention times.
-
Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as inaccurate pH adjustment or incorrect solvent ratios, can lead to variability in retention times. Always prepare fresh mobile phase and ensure it is well-mixed and degassed.
-
Monitor System Temperature: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation?
A: A common starting point for reversed-phase HPLC of PTH-amino acids is a binary gradient system.
-
Mobile Phase A: An aqueous buffer, such as 20 mM sodium acetate or phosphate buffer, with the pH adjusted to the acidic range (e.g., pH 3.5-4.5).
-
Mobile Phase B: Acetonitrile or methanol.
A typical gradient might run from a low percentage of Mobile Phase B (e.g., 10%) to a higher percentage (e.g., 60%) over 20-30 minutes.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A: Acetonitrile and methanol have different solvent strengths and selectivities.
-
Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC and often provides sharper peaks and lower backpressure.
-
Methanol can offer different selectivity, which may be advantageous for resolving critical peak pairs that co-elute with acetonitrile.
It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific sample.
Q3: What is the role of temperature in optimizing the separation?
A: Temperature can influence several aspects of the separation:
-
Viscosity: Higher temperatures decrease the viscosity of the mobile phase, leading to lower backpressure and potentially allowing for faster flow rates.
-
Retention: Generally, increasing the temperature will decrease the retention times of most compounds.
-
Selectivity: Changing the temperature can also alter the selectivity of the separation, which can be useful for improving the resolution of closely eluting peaks.
It is important to operate within the temperature limits of your column.
Experimental Protocols
Protocol 1: General Purpose PTH-Amino Acid Separation
This protocol provides a robust starting point for the separation of a standard mixture of PTH-amino acids, including this compound.
Table 1: Chromatographic Conditions for General PTH-Amino Acid Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 269 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 50 |
| 25.0 | 60 |
| 25.1 | 10 |
| 30.0 | 10 |
Protocol 2: Optimized Separation using a Ternary Gradient
This protocol utilizes a third solvent to enhance selectivity for complex separations.
Table 3: Chromatographic Conditions for Optimized PTH-Amino Acid Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 3.8 |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Tetrahydrofuran (THF) |
| Gradient Program | See Table 4 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 269 nm |
| Injection Volume | 5 µL |
Table 4: Ternary Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 90 | 8 | 2 |
| 15.0 | 50 | 45 | 5 |
| 20.0 | 20 | 70 | 10 |
| 20.1 | 90 | 8 | 2 |
| 25.0 | 90 | 8 | 2 |
Data Presentation
Table 5: Effect of Mobile Phase pH on this compound Retention Time and Peak Asymmetry
Column: C18, 250 mm x 4.6 mm, 5 µm; Mobile Phase: 30% Acetonitrile in 25 mM Sodium Phosphate Buffer; Flow Rate: 1.0 mL/min; Temperature: 40 °C
| pH | Retention Time (min) | Peak Asymmetry (Tf) |
| 3.0 | 12.5 | 1.1 |
| 4.5 | 11.2 | 1.3 |
| 6.0 | 9.8 | 1.8 |
Table 6: Comparison of Organic Modifiers on the Resolution of this compound and a Critical Pair
Column: C18, 150 mm x 4.6 mm, 3.5 µm; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Organic Modifier; Gradient: 10-60% B in 20 min; Flow Rate: 1.0 mL/min; Temperature: 35 °C
| Organic Modifier | Retention Time of this compound (min) | Resolution (Rs) between this compound and Critical Pair |
| Acetonitrile | 8.2 | 1.3 |
| Methanol | 9.5 | 1.8 |
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in this compound separation.
Caption: A streamlined workflow for HPLC method development for PTH-amino acid analysis.
Technical Support Center: PTH-Tyrosine Chromatography
This technical support center provides troubleshooting guidance for common artifacts encountered during the analysis of Phenylthiohydantoin (PTH)-tyrosine by High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and drug development professionals utilizing Edman degradation for protein sequencing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unexpected peaks in my PTH-tyrosine chromatogram?
A1: Unexpected peaks, often referred to as artifacts, can arise from several sources. The most common include byproducts of the Edman degradation chemistry itself (such as diphenylthiourea (DPTU) and diphenylurea (DPU)), degradation of the this compound molecule (e.g., oxidation or deamidation), or co-elution with other PTH-amino acids, such as di-PTH-cystine, which is known to have a similar retention time to this compound.[1][2] Contaminants in the HPLC system or reagents can also contribute.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase. This can be caused by the presence of active silanol groups on a silica-based column. Mobile phase pH can also play a significant role; a pH close to the pKa of this compound can lead to mixed ionization states, resulting in a broadened and tailing peak. Column degradation or contamination can also be a cause.
Q3: My this compound peak is split. What could be the issue?
A3: Peak splitting can occur for several reasons. A common cause is a partially blocked frit or a void at the head of the column. Injecting the sample in a solvent that is significantly stronger than the mobile phase can also lead to peak distortion and splitting. Additionally, if the mobile phase pH is very close to the pKa of this compound, it can result in the presence of two different ionized forms of the molecule, which may separate slightly on the column, causing a split peak.
Q4: Why is the retention time of my this compound peak shifting between runs?
A4: Retention time instability is a frequent issue in HPLC. For this compound, common causes include fluctuations in column temperature, changes in the mobile phase composition (e.g., due to solvent evaporation or improper mixing), or variations in the flow rate. The pH of the mobile phase is a critical factor; even small changes can significantly impact the retention time of ionizable compounds like this compound. Column aging and degradation of the stationary phase can also lead to a gradual drift in retention times.
Q5: What are DPTU and DPU, and why do I see them in my chromatogram?
A5: DPTU (diphenylthiourea) and DPU (diphenylurea) are common byproducts of the Edman degradation reaction.[2] They are formed from side reactions of the PITC (phenyl isothiocyanate) reagent. These compounds can appear as distinct peaks in your chromatogram and may sometimes interfere with the identification of PTH-amino acids. Using high-quality reagents and ensuring an inert atmosphere during the reaction can help minimize their formation.[2]
Troubleshooting Guides
Issue 1: Ghost Peaks or Unidentified Peaks
Symptoms:
-
Appearance of peaks in blank runs.
-
Extra peaks that do not correspond to any of the standard PTH-amino acids.
Possible Causes and Solutions:
| Cause | Solution |
| Contamination in the HPLC System | Flush the entire system, including the injector and detector, with a strong solvent like isopropanol. Replace contaminated solvents and filters. |
| Edman Degradation Byproducts (DPU, DPTU) | Use fresh, high-purity PITC reagent. Ensure the reaction is carried out under an inert (nitrogen or argon) atmosphere to minimize side reactions. |
| This compound Degradation | Ensure proper storage of samples. PTH is susceptible to oxidation and deamidation.[3] Analyze samples promptly after preparation. |
| Co-elution with other PTH-Amino Acids | Di-PTH-cystine can co-elute with this compound.[1] Optimize the gradient and/or mobile phase composition to improve resolution. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Inject a blank after a high-concentration sample to check for carryover. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptoms:
-
Asymmetrical this compound peak.
-
Peak appears broader than expected or has a shoulder.
-
Peak is split into two or more smaller peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound to ensure a single ionic species. |
| Secondary Interactions with Column | Use a column with high-quality end-capping to minimize interactions with residual silanol groups. Consider using a different stationary phase if the problem persists. |
| Column Contamination or Damage | Backflush the column with a strong solvent. If the problem is not resolved, a void may have formed at the column inlet, or the frit may be blocked, necessitating column replacement. |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject a smaller volume. |
| Column Overload | Reduce the amount of sample injected onto the column. |
Issue 3: Baseline Drift or Noise
Symptoms:
-
Gradual upward or downward slope of the baseline.
-
High-frequency fluctuations in the baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Issues | Ensure mobile phase components are thoroughly degassed. Use high-purity solvents and freshly prepared buffers. Microbial growth in aqueous buffers can also cause baseline issues. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. Ensure the detector is also in a thermally stable environment. |
| Detector Lamp Aging | An aging detector lamp can cause increased noise and a drifting baseline. Check the lamp's energy output and replace it if necessary. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can cause baseline fluctuations. Check for leaks and ensure check valves are functioning correctly. |
| Contaminated Flow Cell | Flush the detector flow cell with a suitable cleaning solvent. |
Experimental Protocols
Standard Protocol for PTH-Amino Acid Separation by Reversed-Phase HPLC
This protocol is a representative method for the separation of PTH-amino acids.[4]
-
Column: C8 or C18 reversed-phase column (e.g., Capcell Pak C-8 UGII, 10 x 150 mm, 5.0 µm).[4]
-
Mobile Phase A: 0.1% aqueous formic acid.[4]
-
Mobile Phase B: 100% Acetonitrile (ACN).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 269 nm.
-
Gradient Program:
-
0–10 min: 4% B
-
10–13 min: 4–15% B
-
13–25 min: 15% B
-
25–47 min: 17% B
-
Visual Troubleshooting Guides
Below are diagrams illustrating common workflows and logical relationships in troubleshooting this compound chromatogram artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Improving PTH-tyrosine yield in Edman degradation cycles
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve Phenylthiohydantoin (PTH)-tyrosine yield during Edman degradation cycles.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor PTH-tyrosine yield.
Question: Why is the this compound peak on my HPLC chromatogram unexpectedly low or absent, even when other residues are detected?
Answer: A low or absent this compound signal, when other amino acids in the sequence are yielding normal signals, points towards a problem specific to the tyrosine residue. Several factors could be at play:
-
Possible Cause 1: Side Reactions and Modification. Tyrosine's phenolic side chain is susceptible to modifications that can interfere with the Edman chemistry or alter the final PTH-derivative's chromatographic properties. Photo-oxidation is a common issue, initiated when the molecule absorbs light in the presence of oxygen, which can modify the tyrosine residue.[1]
-
Recommended Solution: Minimize exposure of your sample to light and atmospheric oxygen.[1] Prepare buffers fresh to avoid the growth of bacteria or algae, which can also contribute to oxidative damage. Consider if post-translational modifications like O-sulfation might be present. While the sulfate ester is acid-labile, its hydrolysis rate depends on pH, temperature, and the surrounding amino acid sequence, which could lead to incomplete conversion and a poor signal.[2]
-
Possible Cause 2: Incomplete Conversion to this compound. The conversion of the anilinothiazolinone (ATZ)-tyrosine to the more stable this compound may be inefficient. This step requires aqueous acid (commonly 25% TFA).[3]
-
Recommended Solution: Ensure the conversion step conditions are optimal. Verify the concentration and purity of the aqueous acid used for the conversion. Fine-tuning the duration and temperature of this step can also improve yield and signal intensity.[4]
Question: My overall sequencing yield is dropping off, affecting all residues including tyrosine. What are the likely causes?
Answer: A general decline in repetitive yield impacts all residues and is typically caused by systemic issues in the sequencing cycles.
-
Possible Cause 1: Impure Reagents. The efficiency of the Edman degradation chemistry is highly dependent on the purity of the reagents, particularly the coupling agent phenyl isothiocyanate (PITC) and the cleavage agent trifluoroacetic acid (TFA).[4] Impurities can lead to side reactions, increased background noise, and lower overall efficiency.[3][4]
-
Recommended Solution: Use the highest purity reagents available (sequencing grade). Ensure solvents are fresh and properly degassed to minimize interference from oxygen and water.[3]
-
Possible Cause 2: N-Terminal Blocking. The N-terminus of the peptide may be blocked by modifications such as acetylation or the formation of pyroglutamic acid, preventing the initial coupling reaction with PITC.[4][5] This results in no signal from the first cycle onwards. Blocking can also occur artificially due to contaminants in detergents used during sample preparation.[3]
-
Recommended Solution: If blockage is suspected, chemical or enzymatic methods may be used to de-block the N-terminus.[3][4] For example, enzymes like Asp-N or Glu-C can cleave the protein to expose a new, unblocked N-terminus.[4]
-
Possible Cause 3: Sample Washout. During the liquid and gas phase extractions in each cycle, the peptide sample itself can be gradually washed away from the support, leading to a progressive decrease in signal.[6] This is more common for smaller, more soluble peptides.
-
Recommended Solution: For smaller peptides, consider using a solid-phase sequencing approach where the peptide is covalently attached to a support, which minimizes sample loss during extraction steps.[3] Optimizing protein immobilization on PVDF membranes or glass fiber supports can also enhance reaction consistency and reduce loss.[4]
Frequently Asked Questions (FAQs)
Question: What is the fundamental workflow of an Edman degradation cycle?
Answer: The Edman degradation is a cyclical method for sequencing amino acids from the N-terminus of a peptide.[5] Each cycle consists of three main steps:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[5][7][8]
-
Cleavage: Under acidic conditions (using TFA), the first peptide bond is cleaved, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3][8][9]
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[3][9] This PTH-amino acid is then identified, typically by HPLC, by comparing its retention time to known standards.[3][10][11] The shortened peptide is then ready for the next cycle.[9]
Caption: The four-step workflow of the Edman degradation cycle.
Question: What is a typical "repetitive yield" and how does it affect sequencing length?
Answer: The repetitive yield is the efficiency of a single Edman degradation cycle. Because no chemical reaction is 100% efficient, a small fraction of the peptide fails to react at each step. The overall efficiency is typically in the range of 86% to 96%.[3][6] This seemingly small inefficiency is compounded with each cycle, causing the signal to decrease and background noise to increase.[3] This cumulative effect is the primary reason why Edman degradation is practically limited to sequencing peptides of about 30-60 residues.[5]
Question: How can I troubleshoot a low this compound signal?
Answer: A logical troubleshooting approach can help isolate the cause of a poor this compound signal. Start by evaluating the overall chromatogram. If all signals are poor, the issue is likely systemic. If only the tyrosine signal is affected, the problem is specific to that residue.
Caption: A decision tree for troubleshooting low this compound yield.
Quantitative Data Summary
For reproducible results, it is crucial to understand expected outcomes and optimal conditions.
Table 1: Typical Repetitive Yields in Automated Edman Degradation
| Sequencer Type | Average Repetitive Yield (%) | Reference |
|---|---|---|
| ABI 49x HT | 86.6% | [6] |
| ABI 49x cLC | 86.6% | [6] |
| ABI 477 | 95.6% | [6] |
| General Automated | ~95% |[3] |
Table 2: Key Parameters for Optimizing Edman Degradation Cycles
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
|---|---|---|---|
| Reagent Purity | Technical grade PITC, TFA | High-purity, sequencing grade | Impurities cause side reactions and increase background noise.[4] |
| Reaction Temp. | Elevated temperatures | Room temp or mildly reduced | High temperatures can cause the breakdown of amino acid derivatives.[4] |
| Coupling pH | Acidic or strongly basic | Mildly alkaline (pH 8-9) | Ensures the N-terminal amino group is uncharged and available for reaction with PITC.[5][7] |
| Cleavage/Conversion | Presence of water | Anhydrous as possible | Minimizes random acid hydrolysis at other points in the peptide chain.[3] |
| Sample Purity | High salt, detergents | Purified protein/peptide | Contaminants can interfere with reactions or block the N-terminus.[3][4] |
Experimental Protocols
Protocol 1: Chloroform/Methanol Precipitation for Sample Cleanup
This protocol is effective for removing salts, detergents, and other common contaminants that interfere with Edman chemistry.[12]
Methodology:
-
To a 100 µL aqueous sample, add 400 µL of methanol.
-
Vortex the mixture thoroughly.
-
Add 100 µL of chloroform to the mixture.
-
Vortex again.
-
Add 300 µL of ultrapure water.
-
Vortex for a final time to create an emulsion.
-
Centrifuge at high speed (e.g., 14,000 x g) for 1-2 minutes. The protein will precipitate as a disc at the interface between the aqueous (upper) and organic (lower) phases.
-
Carefully remove the upper aqueous layer, then the lower organic layer, leaving the protein pellet behind.
-
Wash the pellet gently with methanol and allow it to air dry before proceeding with sequencing.
Protocol 2: General Optimization of HPLC for PTH-Amino Acid Separation
Accurate identification of this compound requires a well-optimized and calibrated HPLC system.[4][11]
Methodology:
-
Column Selection: Use a high-quality reverse-phase C18 column designed for PTH-amino acid analysis.
-
Mobile Phase: Prepare mobile phases with HPLC-grade solvents and additives. Aqueous buffers should be freshly prepared and filtered (0.22 µm or 0.45 µm) to prevent bacterial growth.
-
Gradient Elution: Develop a gradient elution method that provides clear separation of all 20 standard PTH-amino acids. Pay special attention to the resolution between this compound and any neighboring peaks.
-
Detection: Use a UV detector set to the appropriate wavelength for PTH derivatives (typically 269 nm). For higher sensitivity, a fluorescence detector can be employed.[4]
-
Calibration: Regularly run a standard mixture of all 20 PTH-amino acids to calibrate retention times. This is critical for accurate identification, as retention times can drift.[4]
-
System Maintenance: Implement a routine maintenance schedule. Use guard columns to protect the analytical column from contaminants in the sample, which can cause peak broadening and pressure increases.
References
- 1. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 2. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehu.eus [ehu.eus]
- 4. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. cib.csic.es [cib.csic.es]
Technical Support Center: Degradation of PTH-Tyrosine and Prevention Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the degradation of Parathyroid Hormone (PTH) and its tyrosine-containing analogues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PTH degradation in experimental samples?
A1: The instability of Parathyroid Hormone (PTH) in experimental settings is primarily due to two main chemical processes: proteolytic degradation and oxidation.[1][2] Proteolytic degradation involves the cleavage of PTH into smaller, inactive fragments by proteases present in blood or tissue samples.[3][4] Oxidation, particularly of methionine residues, can also occur, leading to a loss of biological activity.[5][6][7]
Q2: Which amino acid residues in PTH are most susceptible to oxidation?
A2: The methionine residues at positions 8 and 18 are particularly prone to oxidation.[5][6] Oxidation of these residues can significantly alter the hormone's structure and diminish its ability to bind to its receptor, thereby reducing its biological activity.[6][8] While tyrosine itself can be subject to oxidative modifications, the oxidation of methionine is a more commonly cited issue for PTH instability.
Q3: How does the type of collection tube affect PTH stability in blood samples?
A3: The choice of blood collection tube is critical for PTH stability. It is recommended to use tubes containing ethylenediaminetetraacetic acid (EDTA).[9] PTH is more stable in EDTA plasma compared to serum from clotted blood samples.[9][10] In serum, PTH degradation can be observed in as little as two hours at room temperature, whereas it remains stable in EDTA whole blood for at least 24 hours.[9]
Q4: What are the optimal storage conditions for samples containing PTH?
A4: Proper storage is crucial to prevent PTH degradation. For short-term storage, EDTA plasma samples should be kept at 4°C and analyzed within 72 hours.[9][10] For longer-term storage, freezing the samples is an option, though data on the stability at -20°C and -80°C can be contradictory.[9][10] It is generally recommended to separate plasma from cells within 24 hours of collection.[9]
Q5: Can protease inhibitors prevent the degradation of PTH in my samples?
A5: Yes, protease inhibitors can effectively inhibit the degradation of PTH by various proteases found in blood samples.[3] A cocktail of protease inhibitors with broad-spectrum activity is often more effective than single inhibitors, suggesting that multiple types of proteases, including serine proteases, are involved in PTH degradation.[3]
Troubleshooting Guides
Issue 1: Loss of PTH biological activity in my in vitro assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of PTH | Pre-incubate cells with an antioxidant before adding PTH. Use a modified PTH analog where methionine residues are replaced by non-oxidizable amino acids like norleucine.[5] | Restoration of PTH-dependent signaling pathways (e.g., cAMP production, ERK phosphorylation).[5] |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to the assay medium.[3] | Increased stability of PTH and consistent biological activity over time. |
| Incorrect Sample Handling | Ensure samples are collected in EDTA tubes and processed promptly. Store plasma at 4°C for short-term use or freeze for long-term storage.[9][10] | Minimized degradation and preservation of intact, active PTH. |
Issue 2: Inconsistent results in PTH quantification assays (e.g., ELISA, RIA).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation Prior to Assay | Follow strict sample collection and storage protocols. Use EDTA plasma and minimize the time samples spend at room temperature.[9] | More reproducible and accurate quantification of PTH levels. |
| Presence of PTH Fragments | Use an immunoassay that specifically detects the intact PTH molecule (iPTH).[11][12] Assays targeting the C-terminal fragments can give falsely elevated results, especially in the context of renal impairment.[11] | Accurate measurement of the biologically active form of PTH. |
| Inter-assay Variability | Run a standard curve with each assay plate. Include quality control samples with known PTH concentrations to monitor assay performance. | Consistent and reliable quantification across different experiments. |
Quantitative Data Summary
Table 1: Stability of PTH in Blood Samples Under Different Conditions
| Specimen Type | Storage Temperature | Stability Duration |
| EDTA Whole Blood | Room Temperature | At least 24 hours[9] |
| EDTA Plasma | Room Temperature | At least 48 hours[9] |
| Clotted Blood (Serum) | Room Temperature | Less than 3 hours[9] |
| Serum | Room Temperature | Less than 2 hours[9] |
| EDTA Plasma | 4°C | At least 72 hours[9][10] |
| Serum | 4°C | At least 24 hours[9][10] |
Table 2: Effect of Protease Inhibitors on PTH Degradation in Blood Samples Stored at Room Temperature for 48 Hours
| Inhibitor | Mean Decrease in PTH Levels |
| None | 40.7%[3] |
| Aprotinin (500 KIU/mL) | 17.1%[3] |
| Leupeptin (100 µmol/L) | 16.0%[3] |
| E-64 (10 µmol/L) | 26.2%[3] |
| EDTA (10 µmol/L) | 32.1%[3] |
| Protease Inhibitor Cocktail | No significant change[3] |
Experimental Protocols
Protocol 1: Sample Collection and Processing for PTH Analysis
-
Blood Collection: Draw blood samples into vacuum tubes containing EDTA as the anticoagulant.[9]
-
Sample Handling: If not processed immediately, store the whole blood sample at room temperature for no longer than 24 hours.[9]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma from the blood cells. This should be done within 24 hours of collection.[9]
-
Storage:
Protocol 2: In Vitro Assessment of PTH Degradation by Proteases
-
Sample Preparation: Obtain blood samples and prepare plasma as described in Protocol 1.
-
Incubation: Aliquot plasma samples and add different protease inhibitors (e.g., aprotinin, leupeptin, E-64, EDTA) or a protease inhibitor cocktail.[3] Include a control sample with no inhibitors.
-
Storage: Store the samples at room temperature.[3]
-
Time-Course Analysis: At various time points (e.g., 0, 24, 48 hours), take an aliquot from each sample.[3]
-
PTH Measurement: Measure the concentration of intact PTH in each aliquot using a validated immunoassay.[3]
-
Data Analysis: Calculate the percentage decrease in PTH levels over time for each condition compared to the initial concentration at time 0.[3]
Visualizations
Caption: Major pathways of PTH degradation leading to loss of biological activity.
Caption: Recommended workflow for PTH sample handling and storage.
Caption: A logical troubleshooting workflow for inconsistent PTH activity.
References
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The comparison of parathyroid hormone degradation effect by various protease inhibitors in blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New actions of parathyroid hormone through its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation inhibits PTH receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Different Forms of Oxidized Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxidation of human parathyroid hormone on its biological activity in continuously infused, thyroparathyroidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sampling and storage conditions influencing the measurement of parathyroid hormone in blood samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eclinpath.com [eclinpath.com]
- 12. Immunoassays for the detection of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution of PTH-tyrosine with other PTH-amino acids
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving the co-elution of Phenylthiohydantoin (PTH)-tyrosine with other PTH-amino acids during protein sequencing using Edman degradation and HPLC analysis.
Troubleshooting Guide
Issue: Poor resolution or co-elution of PTH-Tyrosine with other PTH-amino acids.
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Initial Assessment:
-
Confirm the Co-eluting Species: this compound most commonly co-elutes with PTH-Methionine and PTH-Valine. Additionally, under certain conditions, di-PTH-cystine can also co-elute with this compound. Review your chromatograms and standards to identify the overlapping peaks.
-
Review Standard Operating Procedures (SOPs): Ensure that the current HPLC method, including mobile phase preparation, gradient, and column temperature, is being followed precisely. Any deviation can lead to changes in retention times and resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving this compound co-elution.
Detailed Troubleshooting Steps:
1. Adjust Mobile Phase Gradient:
-
Rationale: Modifying the gradient slope can increase the separation between closely eluting peaks.
-
Action:
-
Decrease the rate of increase of the organic solvent (e.g., acetonitrile) in the mobile phase around the elution time of this compound. A shallower gradient provides more time for the components to interact with the stationary phase, improving resolution.
-
Introduce an isocratic hold for a few minutes just before the elution of the co-eluting peaks.
-
2. Modify Mobile Phase pH:
-
Rationale: Small changes in the pH of the aqueous mobile phase can alter the ionization state of the PTH-amino acids, thereby affecting their retention times.
-
Action:
-
Adjust the pH of the aqueous buffer by ±0.1 to 0.2 units. For C18 columns, operating within a stable pH range (typically 2-8) is critical to prevent column degradation.
-
3. Alter Column Temperature:
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning between the mobile and stationary phases.
-
Action:
-
Increase the column temperature in increments of 5°C (e.g., from 35°C to 40°C). This typically leads to shorter retention times and sharper peaks, which may improve resolution.
-
Conversely, decreasing the temperature can sometimes increase retention and improve the separation of specific pairs.
-
4. Evaluate Column Performance:
- Rationale: A deteriorating column can lead to peak broadening and loss of resolution.
- Action:
- Inject a standard mixture of PTH-amino acids and compare the resulting chromatogram to a reference chromatogram obtained when the column was new.
- Check for increased backpressure, peak tailing, and reduced peak efficiency (plate count).
Frequently Asked Questions (FAQs)
Q1: Which PTH-amino acids are known to co-elute with this compound?
A1: The most common co-eluting PTH-amino acids are PTH-Methionine (PTH-M) and PTH-Valine (PTH-V) . In some cases, especially when analyzing proteins with disulfide bonds, di-PTH-cystine can also co-elute with this compound.
Q2: What is the first step I should take if I observe co-elution?
A2: Always start by verifying that your standard operating procedures are being followed correctly. This includes confirming the correct preparation of mobile phases, the accuracy of the gradient program, and the stability of the column temperature. Often, apparent co-elution issues can be traced back to minor deviations in the experimental setup.
Q3: How does changing the mobile phase composition help in resolving co-elution?
A3: The separation of PTH-amino acids on a reverse-phase column is based on their relative hydrophobicity. By altering the composition of the mobile phase (the ratio of aqueous buffer to organic solvent), you can modulate these hydrophobic interactions. A shallower gradient (a slower increase in the organic solvent concentration) gives the analytes more time to interact with the stationary phase, which can lead to better separation of closely eluting compounds.
Q4: Can I use a different type of HPLC column?
A4: Yes, while C18 columns are the standard for PTH-amino acid analysis, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide different selectivity and may resolve the co-elution. However, this will require significant method redevelopment.
Q5: When should I consider replacing my HPLC column?
A5: You should consider replacing your column if you observe a persistent loss of resolution, significant peak tailing, or a sudden and irreversible increase in backpressure that cannot be resolved by washing the column. It is good practice to regularly monitor column performance with a standard PTH-amino acid mixture.
Quantitative Data
Table 1: Representative Retention Times (RT) of this compound and Commonly Co-eluting Amino Acids under Different HPLC Conditions.
| Condition | PTH-Aspartic Acid (D) RT (min) | PTH-Glutamic Acid (E) RT (min) | PTH-Methionine (M) RT (min) | PTH-Valine (V) RT (min) | This compound (Y) RT (min) |
| Standard Gradient | 5.2 | 6.1 | 12.5 | 12.8 | 12.8 |
| Shallow Gradient | 5.8 | 6.9 | 14.2 | 14.8 | 15.1 |
| Higher Temperature (40°C) | 4.9 | 5.8 | 11.9 | 12.2 | 12.3 |
Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocols
Protocol 1: Modification of Mobile Phase Gradient to Resolve this compound Co-elution
-
Objective: To improve the separation of this compound from co-eluting peaks by adjusting the gradient slope.
-
Apparatus and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 5% THF in 15 mM sodium acetate, pH 4.5)
-
Mobile Phase B: Acetonitrile
-
PTH-amino acid standard mixture
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B).
-
Inject the PTH-amino acid standard.
-
Run the standard gradient program and identify the retention time of the co-eluting peaks.
-
Modify the gradient to decrease the rate of change of Mobile Phase B around the elution time of this compound. For example, if the co-elution occurs at 40% B, change the gradient from a linear increase of 2%/min to 1%/min in the range of 35-45% B.
-
Alternatively, introduce an isocratic hold at a concentration of Mobile Phase B just prior to the elution of the critical pair for 2-5 minutes.
-
Re-inject the standard and evaluate the resolution.
-
Protocol 2: Optimization of Column Temperature
-
Objective: To enhance the separation by modifying the column temperature.
-
Apparatus and Reagents:
-
HPLC system with a thermostatted column compartment
-
All other materials as in Protocol 1.
-
-
Procedure:
-
Perform an initial run at your standard temperature (e.g., 35°C).
-
Increase the column temperature by 5°C (to 40°C).
-
Allow the system to equilibrate for at least 15-20 minutes at the new temperature.
-
Inject the PTH-amino acid standard and analyze the chromatogram for changes in retention time and resolution.
-
If resolution does not improve, consider decreasing the temperature by 5°C from the initial temperature (to 30°C) and repeat the analysis.
-
Visualizations
Caption: Overview of the Edman degradation and PTH-amino acid analysis workflow.
Addressing low signal intensity of PTH-tyrosine in sequencing
Troubleshooting Guide: Addressing Low Signal Intensity of PTH-Tyrosine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the low signal intensity of Phenylthiohydantoin (PTH)-Tyrosine encountered during N-terminal protein sequencing using Edman degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low this compound signal during Edman sequencing?
A low or absent signal for this compound can be attributed to several factors occurring at different stages of the Edman degradation process. The primary causes can be categorized as:
-
Chemical Instability of Tyrosine: The hydroxyl group on the tyrosine side chain makes it susceptible to modification under the chemical conditions of Edman degradation. Dehydroxylation is a common side reaction that can lead to a modified PTH derivative with a different retention time, thus reducing the signal at the expected position for this compound[1].
-
Oxidation: The phenolic ring of tyrosine is prone to oxidation, which can occur during sample preparation or the sequencing cycles themselves. Oxidized tyrosine will not yield a standard this compound derivative.
-
Post-Translational Modifications (PTMs): If the tyrosine residue is modified in the native protein, the standard Edman chemistry will not produce the expected this compound. Common tyrosine PTMs include:
-
Phosphorylation: A phosphate group attached to the hydroxyl side chain.
-
Nitration: The addition of a nitro group to the aromatic ring.
-
Sulfation: The addition of a sulfate group to the hydroxyl side chain.
-
-
Incomplete Edman Chemistry Steps: Inefficient coupling of phenyl isothiocyanate (PITC), incomplete cleavage of the anilinothiazolinone (ATZ)-amino acid, or poor extraction of the ATZ derivative can lead to a universally low signal for all residues, including tyrosine[2].
-
HPLC Separation Issues: Co-elution of this compound with other PTH derivatives or byproducts can complicate peak identification and quantification, leading to an apparent low signal.
Q2: Can post-translational modifications (PTMs) on tyrosine completely block the Edman degradation process?
Post-translational modifications on the N-terminal amino acid will block the initial coupling step with PITC, thereby preventing the entire Edman degradation from proceeding[3][4][5][6]. However, if the modified tyrosine is not at the N-terminus, the sequencing will proceed until it reaches the modified residue. At that cycle, you will likely observe a "gap" or a significantly reduced signal for the expected this compound, as the modified residue will not produce the standard PTH derivative.
Q3: How can I differentiate between a low signal due to dehydroxylation and a low signal due to a PTM?
Differentiating between these possibilities often requires a combination of analytical approaches:
-
Chromatographic Profile Analysis: Dehydroxylation of this compound often results in the appearance of a new, distinct peak in the HPLC chromatogram with a different retention time. This byproduct can sometimes be identified by comparing the chromatogram to known standards of modified PTH-amino acids.
-
Mass Spectrometry (MS): The most definitive way to identify the cause is to analyze the collected fraction from the sequencer by mass spectrometry. This will allow you to determine the mass of the resulting PTH derivative and identify if it corresponds to dehydroxylated this compound, a phosphorylated, nitrated, or sulfated this compound, or another unexpected modification.
Troubleshooting Guide
Problem: Low or no signal for this compound in the HPLC chromatogram.
Below is a step-by-step guide to troubleshoot this issue.
Proper sample preparation is critical to prevent modifications that can lead to a low tyrosine signal.
-
Recommendation: Minimize exposure of the sample to oxidizing agents and high pH conditions during purification and preparation[3]. If possible, perform sample preparation steps in an oxygen-depleted environment (e.g., by working under a nitrogen stream).
-
Protocol: See Experimental Protocol 1: Optimized Sample Preparation for Edman Sequencing for detailed steps on sample cleanup and handling to preserve tyrosine integrity.
Ensure that the chemical reactions of the Edman cycle are running efficiently.
-
Recommendation: Verify the purity and freshness of all Edman reagents, especially PITC and trifluoroacetic acid (TFA)[3]. Ensure that the reaction conditions (temperature, time, and pH) are optimal for each step of the cycle.
-
Protocol: Refer to Experimental Protocol 2: Standard Edman Degradation Cycle for a detailed methodology.
A low this compound peak may be accompanied by the appearance of other unexpected peaks.
-
Recommendation: Carefully examine the chromatogram from the tyrosine-containing cycle for any new peaks that are not present in other cycles. A common byproduct is dehydro-PTH-Tyrosine, which will have a different retention time.
-
Protocol: See Experimental Protocol 3: HPLC Analysis of PTH-Amino Acids for a method optimized for the separation of this compound and its potential byproducts.
If the protein is known or suspected to be post-translationally modified, this can directly impact the this compound signal.
-
Recommendation: If a PTM is suspected, it is advisable to use a complementary technique like mass spectrometry to analyze the intact protein or peptides to confirm the presence and nature of the modification.
-
Workflow:
Caption: Logical workflow for investigating PTMs as a cause of low this compound signal.
Quantitative Data Summary
The following table provides illustrative data on the expected relative yields of this compound under various conditions. Note that these are generalized values, and actual yields may vary depending on the specific protein sequence and instrument performance.
| Condition | Expected Relative this compound Yield (%) | Common Observations |
| Standard Conditions | 80 - 95% | This is the expected yield for an unmodified tyrosine in a well-optimized system. |
| Oxidizing Conditions | 40 - 60% | A significant drop in yield is expected due to the degradation of the tyrosine side chain. |
| Dehydroxylation | 50 - 70% (at Tyr position) | A new peak corresponding to dehydro-PTH-Tyrosine may appear in the chromatogram. |
| Phosphorylated Tyrosine | < 5% | The PTH-phospho-Tyrosine is highly unstable and often not detected. |
| Nitrated Tyrosine | 10 - 30% | A modified PTH derivative may be observed with a different retention time. |
| Sulfated Tyrosine | < 10% | The sulfate group is labile and typically lost during the Edman chemistry, leading to a very low or absent signal. |
Experimental Protocols
Experimental Protocol 1: Optimized Sample Preparation for Edman Sequencing
This protocol is designed to minimize oxidative damage and other modifications to tyrosine residues prior to sequencing.
-
Protein Precipitation (if necessary):
-
To a 100 µL sample, add 400 µL of methanol.
-
Vortex thoroughly.
-
Add 100 µL of chloroform and vortex.
-
Add 300 µL of water and vortex.
-
Centrifuge for 1 minute at 14,000 x g.
-
Carefully remove the upper aqueous layer. The protein is located at the interface.
-
Add 400 µL of methanol, vortex, and centrifuge for 2 minutes at 14,000 x g.
-
Remove as much supernatant as possible and dry the pellet in a vacuum centrifuge.
-
-
Sample Loading:
-
For liquid samples, ensure they are in a buffer with low salt concentration and free of detergents and primary amines (e.g., Tris, glycine)[7]. 0.1% TFA is a suitable solvent[7].
-
For samples on a PVDF membrane, ensure the membrane has been thoroughly washed with water to remove any residual glycine from the transfer buffer[8]. Use Coomassie Blue or Ponceau S for staining, as silver staining can interfere with the chemistry[8].
-
Experimental Protocol 2: Standard Edman Degradation Cycle
This protocol outlines the three main steps of the Edman degradation cycle. Automated sequencers perform these steps iteratively.
-
Coupling:
-
Cleavage:
-
The PTC-protein is treated with anhydrous trifluoroacetic acid (TFA) to cleave the peptide bond between the first and second amino acid residues[9].
-
This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
-
Conversion:
Caption: The Edman degradation cycle for an N-terminal tyrosine residue.
Experimental Protocol 3: HPLC Analysis of PTH-Amino Acids
This is a general reverse-phase HPLC protocol that can be adapted for the analysis of PTH-amino acids. Optimization of the gradient may be required to resolve this compound from its byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~10% to 50% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 269 nm[12].
-
Temperature: 40°C.
Signaling Pathways and Logical Relationships
The Edman degradation process itself is a chemical workflow rather than a biological signaling pathway. However, understanding the logical flow of troubleshooting is crucial.
Caption: A logical troubleshooting workflow for addressing low this compound signal intensity.
References
- 1. medium.com [medium.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 4. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. novor.cloud [novor.cloud]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. Estimation of the stability of parathyroid hormone when stored at -80 degrees C for a long period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehu.eus [ehu.eus]
- 12. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming N-Terminal Blockage
Welcome to the technical support center for identifying, troubleshooting, and overcoming N-terminal blockage of proteins and peptides. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein expression, purification, and analysis.
Troubleshooting Guide
This guide provides answers to specific problems you may encounter in the lab.
Q1: My protein cannot be sequenced by standard Edman degradation. What is the likely cause?
If Edman degradation fails to yield a sequence, the most probable cause is that the N-terminal α-amino group of your protein is chemically modified, or "blocked."[1][2][3] This prevents the coupling reaction with the Edman reagent, phenyl isothiocyanate (PITC).[4] Approximately 80% of proteins can be blocked in this manner, making this a very common issue.[2][5]
Possible Modifications:
-
Acetylation: The addition of an acetyl group is one of the most common modifications in eukaryotes.[5][6]
-
Formylation: Often occurs in proteins expressed in prokaryotic systems like E. coli.
-
Pyroglutamate formation: Cyclization of an N-terminal glutamine or glutamic acid residue.
-
Other modifications: Less common blockages include myristoylation or glycosylation.
Q2: How can I confirm that my protein has a blocked N-terminus and identify the specific modification?
Mass spectrometry (MS) is the most powerful tool for confirming and characterizing N-terminal blockage.[7][8]
Recommended Workflow:
-
Intact Mass Analysis: Analyze the intact protein by high-resolution mass spectrometry. Compare the measured molecular weight with the theoretical weight calculated from its amino acid sequence. A mass shift can indicate a modification. For example, an increase of 42.01 Da suggests acetylation.[7]
-
Peptide Mapping (Bottom-Up Proteomics):
-
Digest your protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Search the MS/MS data against the protein's sequence. The absence of a peptide corresponding to the expected N-terminus is strong evidence of a blockage.
-
Perform a "blind" or "open" search for modifications on the N-terminal peptide. This will help identify the mass of the blocking group.[9]
-
-
Top-Down Proteomics: For smaller proteins (<60 kDa), analyzing the intact protein with fragmentation (top-down MS) can precisely map the modification to the N-terminus without prior digestion.[10]
Q3: My recombinant protein is showing heterogeneity, possibly due to incomplete or variable N-terminal blockage. How can I improve this?
Heterogeneity can arise from incomplete processing of the initiator methionine, partial N-terminal modification, or truncations.
Strategies to Improve Homogeneity:
-
Optimize Expression Conditions: Inducing protein expression at a lower temperature (e.g., 15-20°C) can slow down translation and processing, sometimes leading to more uniform modification.[11]
-
Change Expression Host: If you suspect host-specific modifications, switching to a different expression system may help. For example, using a reconstituted cell-free protein synthesis system (like the PURE system) can produce completely unmodified proteins, as it lacks the cellular machinery for these modifications.[12]
-
N-terminal Fusion Tags: Expressing the protein with a cleavable N-terminal fusion tag (e.g., GST, MBP, SUMO) can protect the native N-terminus from modification.[13][14] After purification, the tag can be proteolytically removed, yielding a homogenous, unblocked N-terminus (depending on the cleavage site).
-
Enzymatic Deblocking: Treat the purified, heterogeneous protein mixture with a specific deblocking enzyme (see FAQ 2) to remove the blocking group from modified species, leading to a more homogenous product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of N-terminal blockage?
The most prevalent N-terminal modifications that block standard sequencing methods are:
-
N-terminal Acetylation (N-acetylation): The covalent attachment of an acetyl group. This is an extremely common co-translational modification in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs).[5][6]
-
N-terminal Formylation: The addition of a formyl group, primarily seen on proteins synthesized in bacteria and organelles like mitochondria.
-
Pyroglutamic Acid: The result of an intramolecular cyclization of an N-terminal glutamine residue. This can happen spontaneously, especially under acidic conditions.
Q2: Can N-terminal blockage be removed to allow for sequencing or other applications?
Yes, both enzymatic and chemical methods exist for deblocking proteins. The choice of method depends on the type of blocking group.
| Deblocking Method | Target Blockage | Approach | Key Considerations |
| Enzymatic | |||
| Acylaminoacyl-peptide Hydrolase | Acetyl, Formyl, other acyl groups | Enzymatically cleaves the acyl group from the N-terminal amino acid of a peptide.[15][16] | Protein must first be digested into peptides.[16] |
| Pyroglutamate Aminopeptidase | Pyroglutamic acid | Specifically removes the pyroglutamyl residue from the N-terminus.[15][16] | Can be performed on the intact protein or on peptides. |
| Chemical | |||
| Acid Hydrolysis (e.g., TFA) | Acetyl (specifically on Ser/Thr) | An acid-catalyzed N→O acyl shift followed by β-elimination can deblock N-acetylserine or N-acetylthreonine.[1][3] | Harsh conditions can cause internal peptide bond cleavage.[3] |
| Hydrazinolysis | General Acyl Groups | Chemically cleaves the acyl group. | Conditions can be harsh and non-specific. |
Q3: Can I prevent N-terminal blockage during protein expression?
Preventing blockage completely can be difficult in cellular systems where these modifications are part of the natural protein maturation process.[12] However, you can use strategies to obtain unblocked protein:
-
Use a Reconstituted System: The PURE system, a cell-free synthesis method, lacks modifying enzymes and will produce unmodified proteins.[12]
-
N-terminal Fusion Tags: As mentioned in the troubleshooting guide, using a cleavable fusion tag is a very effective strategy.[13]
-
Site-Directed Mutagenesis: N-terminal acetylation specificity can be influenced by the first two amino acids.[6] Mutating the N-terminal residues (if permissible for protein function) can sometimes prevent modification. For example, adding a proline at the second position often inhibits N-terminal acetylation.[6]
Q4: What about specific modifications to N-terminal tyrosine residues?
While the common blocking groups like acetyl and formyl groups can be attached to any N-terminal residue after the initiator methionine is removed, specific modifications involving tyrosine are also known, though they are typically studied as functional post-translational modifications rather than simple "blockages."
-
Nitration: The addition of a nitro group (NO₂) to a tyrosine ring is associated with oxidative stress and has been observed on N-terminal tyrosine residues in the context of neurodegenerative diseases like Alzheimer's.[17]
-
Sulfation: The addition of a sulfo group to the tyrosine side chain is a crucial post-translational modification that often occurs on secreted and transmembrane proteins, mediating protein-protein interactions.[18] While typically not at the absolute N-terminus, it can occur on tyrosine residues near the N-terminus.[18]
These modifications are not typically removable with the general deblocking enzymes and require specific analytical methods, like using modification-specific antibodies or advanced mass spectrometry, for their detection.[17][18]
Experimental Protocols & Visualizations
Protocol: Confirming N-terminal Blockage with Mass Spectrometry
This protocol outlines a general workflow for identifying an N-terminal block via peptide mapping.
-
Protein Digestion:
-
Take 10-20 µg of your purified protein in a low-salt buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Denature the protein by heating at 95°C for 10 minutes or by adding 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample at least 4-fold with buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or TFA.
-
Desalt the peptides using a C18 ZipTip or similar solid-phase extraction method.
-
Elute and dry the peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS spectra against your protein's known sequence.
-
Check for sequence coverage. Note if the peptide corresponding to the N-terminus is missing.
-
Perform a variable modification search. Include common modifications like acetylation (+42.0106 Da), formylation (+27.9949 Da), and pyroglutamate formation (-17.0265 Da for Gln) on the N-terminus. The identification of a peptide with one of these mass shifts confirms the blockage.
-
Diagrams
Caption: Troubleshooting logic for failed Edman sequencing.
Caption: Workflow for identifying N-terminal modifications via MS.
References
- 1. pnas.org [pnas.org]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. pnas.org [pnas.org]
- 4. N-Terminal Sequencing (N-Terminal Unblocked) - Creative Proteomics [creative-proteomics.com]
- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msf.ucsf.edu [msf.ucsf.edu]
- 8. mdpi.com [mdpi.com]
- 9. N-terminal Protein Processing: A Comparative Proteogenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. neb.com [neb.com]
- 12. Regulated N-Terminal Modification of Proteins Synthesized Using a Reconstituted Cell-Free Protein Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Tag Design and Removal in the Expression and Purification of Recombinant Proteins [sciltp.com]
- 15. Deblocking of N-terminally modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Removal of N-terminal blocking groups from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine Nitration within the Proline-Rich Region of Tau in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing preview and lag in PTH-tyrosine sequencing data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize preview and lag artifacts in PTH-tyrosine sequencing data.
Frequently Asked Questions (FAQs)
Q1: What are "preview" and "lag" in this compound sequencing?
A1: In the context of Edman degradation-based protein sequencing, "preview" and "lag" are two common artifacts that can complicate the interpretation of sequencing data.
-
Preview: This refers to the premature appearance of a small amount of the amino acid from the next cycle (n+1) in the current cycle (n). This suggests that a small fraction of the peptide is one step ahead in the degradation process.
-
Lag: This is the carryover of the amino acid signal from the previous cycle (n-1) into the current cycle (n). This indicates that a portion of the peptide is one step behind in the degradation sequence.[1]
Both phenomena can obscure the correct amino acid identification for a given cycle, especially as the sequencing run progresses.
Q2: Why can tyrosine residues be particularly problematic in PTH sequencing?
A2: While Edman degradation is a robust method, certain amino acid residues can present challenges. The phenolic side chain of tyrosine can be susceptible to side reactions under the chemical conditions of the Edman degradation cycles. For instance, modifications to the hydroxyl group of tyrosine could potentially interfere with the efficiency of the coupling or cleavage steps, although specific side reactions are not extensively documented in introductory texts. Any inefficiency in these steps can contribute to increased preview and lag.
Q3: What are the primary causes of preview in sequencing data?
A3: Preview is primarily caused by the acidic cleavage step of the Edman degradation being too harsh, leading to a low level of random acid hydrolysis at other points within the polypeptide chain.[1] This creates new N-termini that are out of sync with the main sequence, causing them to be sequenced one step ahead. Minimizing this acid cleavage is crucial for achieving longer and clearer sequence runs.[1]
Q4: What are the main contributors to lag or "stagger" in the data?
A4: Lag, also referred to as stagger, is a result of incomplete reactions in a given cycle.[1] If a small fraction of the N-terminal amino acid is not successfully derivatized by phenyl isothiocyanate (PITC) or is incompletely cleaved, it will remain on the peptide chain and be detected in the subsequent cycle. This carryover effect can accumulate over multiple cycles, increasing the background noise and making it difficult to distinguish the signal of the correct amino acid.[1]
Q5: Can the purity of reagents impact the sequencing results?
A5: Absolutely. The use of high-purity reagents is critical for successful Edman degradation. Impurities in the reagents, such as phenyl isothiocyanate (PITC) and trifluoroacetic acid (TFA), can lead to side reactions.[2][3] These side reactions can produce byproducts that may co-elute with the PTH-amino acid derivatives, causing background interference and complicating the analysis.[2] For instance, the reaction of PITC with traces of water can form byproducts like diphenylthiourea.[1]
Troubleshooting Guides
Issue 1: Excessive Preview in the Sequencing Chromatogram
This guide will help you troubleshoot and mitigate the issue of seeing a significant "preview" of the next amino acid in your current sequencing cycle.
| Potential Cause | Recommended Action |
| Harsh Acid Cleavage Conditions | Optimize the duration and temperature of the trifluoroacetic acid (TFA) cleavage step. While anhydrous conditions are ideal to minimize acid hydrolysis within the chain, ensure the cleavage is sufficient to remove the N-terminal residue.[1] |
| Peptide/Protein Sample Quality | Ensure the sample is free from contaminants that might promote non-specific cleavage. Purify the sample using methods like HPLC or gel electrophoresis. |
| Reagent Degradation | Use fresh, high-purity TFA for each run. Degraded acid can lead to inconsistent cleavage and potential side reactions. |
Issue 2: Significant Lag or Carryover from the Previous Cycle
Use this guide to address the problem of "lag," where the signal from the previous amino acid residue persists in the current cycle.
| Potential Cause | Recommended Action |
| Incomplete PITC Coupling | Ensure optimal coupling conditions. This includes maintaining a slightly alkaline environment and using fresh, high-purity PITC. The reaction of PITC with the N-terminal amino group should be allowed to proceed to completion.[4] |
| Incomplete Cleavage of the N-terminal Residue | Adjust the cleavage conditions (time, temperature) to ensure complete removal of the derivatized N-terminal amino acid. Incomplete cleavage is a direct cause of lag.[1][4] |
| Sample-Related Issues | For peptides with difficult sequences or secondary structures, consider modifying the reaction conditions to improve accessibility of the N-terminus. |
| Tyrosine-Specific Considerations | While not definitively established as a primary cause, ensure that the phenolic hydroxyl group of tyrosine is not undergoing side reactions that could hinder coupling or cleavage. The use of high-purity, anhydrous reagents is particularly important. |
Experimental Protocols
General Protocol for Edman Degradation
This protocol outlines the fundamental steps of the Edman degradation cycle. Automated sequencers perform these steps in a programmed sequence.
-
Coupling: The peptide or protein is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. This forms a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[4]
-
Washing: Excess PITC and other reagents are washed away with a suitable solvent, such as ethyl acetate.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically anhydrous trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ) derivative of the amino acid.[1][4]
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The less stable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[1]
-
Analysis: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[1]
-
Cycle Repetition: The shortened peptide is returned to the beginning of the cycle for the next round of degradation.
Visualizations
Caption: Workflow of the automated Edman degradation cycle.
Caption: Troubleshooting logic for preview and lag issues.
References
Column selection and maintenance for PTH-amino acid analysis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTH-amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an HPLC column for PTH-amino acid analysis?
A1: The most crucial factor is achieving optimal resolution for all PTH-amino acid derivatives.[1][2][3] This is accomplished by carefully choosing the column's stationary phase, mobile phase, and elution program.[1][2][3] Reversed-phase columns, particularly C18, are widely used and effective for this application.[4][5]
Q2: How does particle size affect my separation?
A2: Smaller particle sizes in the column packing material lead to higher efficiency and sharper peaks, which improves resolution.[6][7][8] For instance, a 3µm particle can provide about 50% greater efficiency than a 5µm particle.[4] However, be aware that smaller particles will also generate higher backpressure.[4]
Q3: When should I use a guard column?
A3: It is highly recommended to always use a guard column to protect your analytical column from contaminants and particulates in the sample and mobile phase. This extends the life of the more expensive analytical column. An in-line filter can also be used to remove insoluble materials.[9]
Q4: How often should I perform column maintenance?
A4: Regular maintenance is key to prolonging column life and ensuring reproducible results. Daily flushing after use, weekly regeneration (especially with crude samples), and proper long-term storage protocols are essential.[10]
Column Selection and Specifications
Choosing an appropriate column is the first step toward a successful separation. The table below summarizes key parameters for columns commonly used in PTH-amino acid analysis.
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Characteristics & Applications |
| C18 (ODS) | 3, 5 | 100 - 120 | General-purpose reversed-phase. Ideal for PTH-amino acids, peptides, and other non-polar to moderately polar compounds. Provides excellent peak shape for a wide range of analytes.[4] |
| C8 | 3, 5 | 100 - 200 | Less retentive than C18. Suitable for more hydrophobic molecules or when shorter analysis times are desired. Often gives the best efficiency for large peptides and small proteins.[11] |
| Biphenyl | 3, 5 | 60 - 100 | Offers alternative selectivity, especially for aromatic compounds, due to pi-pi interactions. Can be beneficial for resolving difficult peak pairs.[4] |
| Aqueous C18 | 3, 5 | 100 | Designed for use with highly aqueous mobile phases (>90% water), preventing phase collapse. Excellent for separating very polar PTH-derivatives.[4] |
Troubleshooting Guide
This section addresses common chromatographic problems in a question-and-answer format.
Q: Why are my peaks tailing or showing poor shape?
A: Peak tailing or asymmetry can be caused by several factors.
-
Possible Causes:
-
Column Contamination: Buildup of sample matrix components on the column frit or packing material.
-
Void Volume: A void or channel has formed at the head of the column. This can also be caused by poorly installed fittings.[12]
-
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[13][14]
-
Secondary Silanol Interactions: Active sites on the silica backbone interacting with basic analytes.
-
Column Overload: Injecting too much sample mass.
-
-
Solutions:
-
Column Washing: Perform a rigorous column wash protocol (see Experimental Protocols). For stubborn contaminants, reverse the column flow direction during the wash.
-
Check Fittings: Ensure all column connections are secure and properly seated to eliminate extra-column dead volume.[9][12]
-
Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase.[13]
-
Mobile Phase Modifier: Add a competitor (e.g., triethylamine) to the mobile phase to mask silanol interactions.
-
Reduce Sample Load: Dilute the sample and reinject.
-
Q: My retention times are shifting. What's wrong?
A: Retention time variability is a common issue that compromises data integrity.
-
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can lead to shifts.[14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention, especially if a column oven is not used.[13][14]
-
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions, particularly in gradient runs.[13]
-
Pump Malfunction or Leaks: An inconsistent flow rate due to pump issues or leaks in the system will cause retention times to drift.[13]
-
Column Degradation: The stationary phase may be slowly degrading or being stripped over time.[13]
-
-
Solutions:
-
Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Always use high-purity solvents.
-
Temperature Control: Use a column oven to maintain a constant temperature.[13]
-
Equilibration: Ensure the column is equilibrated for a sufficient duration (e.g., 10-20 column volumes) before the first injection.
-
System Check: Check for leaks throughout the system, from the pump to the detector.[9] Monitor the pump pressure for stability.
-
Use a New Column: If the problem persists and the column is old, the bonded phase may be irreversibly damaged.
-
Q: My system backpressure is suddenly too high. What should I do?
A: High backpressure can damage the pump and the column.
-
Possible Causes:
-
Particulate Buildup: Blockage of the in-line filter, guard column, or the inlet frit of the analytical column.
-
Precipitation: Buffer salts precipitating out of the mobile phase, often due to high organic solvent concentration.
-
Sample Precipitation: The sample precipitating on the column upon injection.
-
Microbial Growth: Bacterial or fungal growth in the mobile phase or on the column.
-
-
Solutions:
-
Isolate the Source: Disconnect the column and run the pump to see if the pressure is still high. If so, the issue is in the system (tubing, injector). If not, the column is the source.
-
Replace Guard/Filter: The first step is to replace the in-line filter and the guard column.
-
Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a weak solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.
-
Check Mobile Phase: Ensure buffer concentrations are compatible with the organic solvent percentage to prevent precipitation. Filter all buffers before use.
-
Filter Sample: Always filter your samples before injection.
-
Experimental Protocols
Protocol 1: Daily Column Flushing
This procedure should be performed at the end of each day of analysis.
-
Buffer Wash: After the final analysis, flush the column with the mobile phase used for the separation (without the buffer salts) for 15-20 minutes at a moderate flow rate. This removes residual salts.
-
Organic Wash: Flush the column with a strong, compatible solvent like 100% acetonitrile or methanol for 15-20 minutes. This removes strongly retained hydrophobic compounds.[10]
-
Storage: For short-term storage (overnight), store the column in a compatible organic solvent mixture, such as acetonitrile/water.[10] Ensure the column is tightly capped to prevent the packing from drying out.
Protocol 2: Long-Term Column Storage
For storage longer than a few days, a more robust procedure is required.
-
Complete Wash: Perform the daily flushing protocol as described above.
-
Intermediate Solvent: If switching between immiscible solvents (e.g., from a reversed-phase solvent to a normal-phase storage solvent), use an intermediate solvent like isopropanol to transition.[15]
-
Storage Solvent: Store the column in 100% acetonitrile or a hexane/isopropanol mixture for normal-phase columns.[15]
-
Seal Column: Securely cap the column ends to prevent evaporation and store it in a cool, dark place.[9]
Protocol 3: Column Regeneration for Severe Contamination
This aggressive cleaning procedure can be used to restore performance to a heavily contaminated column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Direction: Connect the column to the injector in the reverse flow direction.
-
Sequential Wash: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each. A common sequence for reversed-phase columns is:
-
Water (HPLC-grade)
-
Isopropanol
-
Hexane
-
Isopropanol
-
Water
-
-
Alkaline Wash (Optional): For protein hydrolysate samples, a flush with 0.2 N NaOH can be effective.[9] This should be followed immediately by a thorough water wash.
-
Re-equilibration: Return the column to the normal flow direction, reconnect to the detector, and equilibrate thoroughly with the mobile phase before use.
Visual Workflows
Caption: Decision tree for selecting an HPLC column for PTH-amino acid analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. linklab.gr [linklab.gr]
- 5. Liquid chromatographic separation of some PTH-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. How Particle Size Affects Chromatography Performance | Phenomenex [phenomenex.com]
- 8. Why Do Smaller Particle Size Columns Improve Resolution? [restek.com]
- 9. (HPLC: Amino Acid Analysis) Precautions on Handlin | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 10. uhplcs.com [uhplcs.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. halocolumns.com [halocolumns.com]
- 15. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Guide to HPLC and Mass Spectrometry for PTH-Tyrosine Identification
For researchers, scientists, and drug development professionals, the accurate identification of amino acids is a critical step in protein characterization, sequencing, and quality control. When identifying a phenylthiohydantoin (PTH) derivative of tyrosine, the product of Edman degradation, two primary analytical techniques come to the forefront: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. In the context of protein sequencing, HPLC is the standard method for identifying the PTH-amino acids produced at each cycle of Edman degradation.[1][2] The identification relies on comparing the retention time of the unknown PTH-amino acid with that of known standards.[1]
Principle: The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. For PTH-tyrosine, a reversed-phase (RP-HPLC) column is typically used, where separation is based on hydrophobicity.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is renowned for its high sensitivity and specificity, allowing for the precise identification of molecules based on their exact mass and fragmentation patterns.[5] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally potent tool for analyzing complex biological samples.[6]
Principle: In a typical proteomics workflow, a protein is digested into smaller peptides, which are then separated by liquid chromatography and introduced into the mass spectrometer.[7] The peptides are ionized, and a mass analyzer separates the ions based on their m/z ratio. For definitive identification, selected ions are further fragmented, and the resulting fragmentation pattern is used to determine the amino acid sequence.[7][8]
Head-to-Head Performance Comparison
The choice between HPLC and Mass Spectrometry often depends on the specific requirements of the experiment, such as the need for absolute structural confirmation, throughput, and the complexity of the sample.
| Feature | HPLC with UV/Fluorescence Detection | Mass Spectrometry (LC-MS/MS) |
| Principle of Identification | Retention time comparison with a known standard.[1] | Precise mass-to-charge ratio and fragmentation pattern.[5][9] |
| Specificity | Moderate to High. Co-elution with other compounds can lead to misidentification.[1] | Very High. Provides unambiguous identification based on molecular weight and structure.[9][10] |
| Sensitivity | Picomole (10⁻¹²) range. Fluorescence detection offers higher sensitivity than UV.[11] | Femtomole (10⁻¹⁵) to attomole (10⁻¹⁸) range.[7] |
| Information Provided | Identity (presumptive) and quantity of the PTH-amino acid. | Definitive identity, sequence information, and detection of post-translational modifications.[5][8][12] |
| Throughput | High. Automated systems can run many cycles of Edman degradation and HPLC analysis.[13] | High. Modern systems can analyze thousands of peptides in a single run.[6] |
| Analysis of Modifications | Problematic for non-standard or modified amino acids unless standards are available.[1] | Excellent. Can identify and locate various post-translational modifications (e.g., phosphorylation).[5][8] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
| Typical Run Time (per sample) | 7-20 minutes for a single PTH-amino acid analysis.[11][14][15] | 20-60 minutes for a complex peptide mixture analysis.[6] |
Experimental Workflows and Protocols
Understanding the experimental workflow is key to appreciating the practical differences between the two techniques.
Workflow for this compound Identification via Edman Degradation and HPLC
This workflow is the classical approach for N-terminal protein sequencing.[2] It involves sequentially removing one amino acid at a time from the N-terminus of a peptide, derivatizing it to a stable PTH-amino acid, and then identifying it using HPLC.
Caption: Workflow for this compound identification using Edman Degradation followed by HPLC analysis.
Protocol: HPLC Identification of this compound
-
Edman Degradation: The peptide sample is subjected to automated Edman degradation.[13] In the cycle corresponding to the tyrosine residue, it is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into its more stable phenylthiohydantoin (PTH) derivative.[2]
-
Sample Preparation: The resulting this compound is dried, redissolved in a suitable solvent (e.g., acetonitrile/water mixture), and transferred to an autosampler vial.
-
HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A: 0.1% Trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over 15-20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Temperature: The column is often maintained at a constant temperature, for example, 40°C.[16]
-
-
Detection: The eluent from the column passes through a UV detector (typically at 254 or 269 nm) or a fluorescence detector for higher sensitivity.[11]
-
Identification: The retention time of the peak corresponding to the unknown PTH-amino acid is compared to the retention times of a standard mixture of known PTH-amino acids run under the same conditions. A match in retention time provides the identification.[1][14]
Workflow for Tyrosine Identification via LC-MS/MS
This workflow is a "bottom-up" proteomics approach, where the protein is first broken down into smaller, more manageable peptides. This method provides definitive sequence information.
Caption: Workflow for identifying Tyrosine within a peptide using Liquid Chromatography-Tandem Mass Spectrometry.
Protocol: LC-MS/MS Identification of Tyrosine-Containing Peptides
-
Sample Preparation:
-
The protein of interest is denatured, reduced, and alkylated.
-
It is then digested into smaller peptides using a protease like trypsin.[7]
-
-
LC Separation:
-
The peptide mixture is loaded onto a reversed-phase column, often a capillary column (e.g., 75 µm inner diameter) for high sensitivity, packed with C18 material.[7]
-
A gradient of acetonitrile in water with an acid modifier (e.g., 0.1% formic acid) is used to elute the peptides based on their hydrophobicity.[6][12]
-
-
Ionization: Peptides eluting from the LC column are ionized, typically using electrospray ionization (ESI), which generates gaseous peptide ions.[6]
-
Mass Analysis (MS1): The mass spectrometer scans and records the m/z ratios of all the intact peptide ions entering the instrument.
-
Tandem Mass Analysis (MS/MS):
-
The instrument isolates a specific peptide ion (a precursor ion) of interest.
-
This isolated ion is fragmented using methods like Collision-Induced Dissociation (CID).
-
A second mass analysis (MS2) is performed to measure the m/z ratios of the resulting fragment ions.[8]
-
-
Data Analysis: The fragmentation spectrum (MS2) contains information about the amino acid sequence. This spectrum is matched against theoretical spectra generated from a protein sequence database. A successful match provides a confident identification of the peptide's sequence, thereby confirming the presence of tyrosine.[8]
Conclusion
Both HPLC and mass spectrometry are powerful techniques for the identification of this compound.
-
HPLC is a robust, cost-effective, and straightforward method that is perfectly suited for routine, high-throughput N-terminal sequencing via Edman degradation when unambiguous structural confirmation is not required.[1][2] Its reliability is based on the consistent retention times of standardized PTH-amino acids.
-
Mass Spectrometry offers unparalleled specificity, sensitivity, and depth of information.[5][9][10] It is the method of choice when definitive identification is critical, for analyzing complex mixtures, or when investigating post-translational modifications. While the initial investment and operational complexity are higher, the quality and comprehensiveness of the data are unmatched.
For researchers in drug development and protein characterization, a hybrid approach is often ideal. Edman chemistry followed by HPLC can provide reliable N-terminal sequence data, while LC-MS/MS can be used to confirm this sequence, characterize the entire protein, and identify any modifications that may be critical to its function.
References
- 1. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 11. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UHPLC is the future for Peptide Mapping: Here’s why! - LabMal [labmal.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ehu.eus [ehu.eus]
- 15. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Researcher's Guide to the Validation of PTH-Tyrosine Identification Using Internal Standards
For researchers, scientists, and drug development professionals engaged in protein sequencing and analysis, the accurate identification of phenylthiohydantoin (PTH)-amino acids is paramount. This guide provides a comprehensive comparison of methods for the validation of PTH-tyrosine, a critical amino acid derivative in Edman degradation, with a focus on the use of internal standards.
The Edman degradation process, a cornerstone of N-terminal protein sequencing, sequentially cleaves amino acid residues, which are then converted into their more stable PTH derivatives for identification.[1] High-performance liquid chromatography (HPLC) is the most common method for analyzing these PTH-amino acids.[2][3] The identification relies on comparing the retention time of the unknown PTH-amino acid with that of a known standard.[2][3] To enhance the accuracy and reliability of this quantification, internal standards are employed.
This guide will compare two primary approaches for internal standard-based validation of this compound: the use of a non-is-otopically labeled internal standard, such as PTH-norleucine, and the more advanced method utilizing a stable isotope-labeled (SIL) this compound internal standard.
Comparison of Internal Standard Methods for this compound Validation
The choice of internal standard significantly impacts the precision and accuracy of this compound quantification. Below is a comparison of the two main approaches.
| Feature | Non-Isotopically Labeled Internal Standard (e.g., PTH-Norleucine) | Stable Isotope-Labeled (SIL) this compound Internal Standard |
| Principle | A structurally similar but distinct compound that is not present in the sample is added at a known concentration. It co-elutes close to the analyte and is used to normalize for variations in injection volume and sample processing. | A synthetic version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). It is chemically identical to the analyte and co-elutes perfectly, but is distinguishable by mass spectrometry.[4][5] |
| Correction for Variability | Corrects for injection volume variability and inconsistencies in sample workup to some extent. | Corrects for injection volume variability, sample loss during preparation, matrix effects, and ionization suppression in mass spectrometry.[6] |
| Accuracy & Precision | Good, but can be affected by differences in chromatographic behavior and detector response between the analyte and the internal standard. | Excellent, as the SIL internal standard behaves identically to the analyte throughout the entire analytical process, providing the most accurate correction for experimental variations. |
| Method of Detection | Primarily HPLC with UV detection. | Requires mass spectrometry (LC-MS/MS) for detection and differentiation from the endogenous analyte. |
| Cost & Availability | PTH-norleucine is relatively inexpensive and commercially available as part of standard PTH-amino acid mixtures.[7] | Synthesis of SIL-PTH-tyrosine is more complex and expensive. Commercial availability may be limited, often requiring custom synthesis.[8][9] |
Experimental Protocols
Detailed methodologies for the validation of this compound using both types of internal standards are outlined below.
Method 1: Validation using a Non-Isotopically Labeled Internal Standard (PTH-Norleucine)
This method is a widely used and cost-effective approach for routine PTH-amino acid analysis.
1. Preparation of Standards:
-
Prepare a stock solution of a standard PTH-amino acid mixture, which typically includes this compound and PTH-norleucine, at a concentration of 10 pmol/µL in a suitable solvent (e.g., acetonitrile/water).[10]
-
Prepare a separate stock solution of the PTH-norleucine internal standard at 10 pmol/µL.
2. Sample Preparation:
-
Following the Edman degradation cycle that releases this compound, dry the sample completely.
-
Reconstitute the dried sample in a known volume (e.g., 20 µL) of the PTH-norleucine internal standard solution.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed.
-
Solvent A: 5% Tetrahydrofuran in water with 0.01 M sodium acetate, pH 4.5.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from 10% to 50% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 269 nm.
4. Data Analysis:
-
Identify the peaks for this compound and PTH-norleucine based on their retention times, as determined by the analysis of the standard mixture.
-
Calculate the response factor (RF) for this compound relative to the PTH-norleucine internal standard using the standard mixture:
-
RF = (Peak Area of PTH-Tyr / Concentration of PTH-Tyr) / (Peak Area of PTH-Nle / Concentration of PTH-Nle)
-
-
Quantify the amount of this compound in the unknown sample:
-
Amount of PTH-Tyr = (Peak Area of PTH-Tyr / Peak Area of PTH-Nle) * (Amount of PTH-Nle / RF)
-
Method 2: Validation using a Stable Isotope-Labeled (SIL) this compound Internal Standard
This method offers the highest level of accuracy and is particularly valuable for complex samples or when precise quantification is critical.
1. Synthesis and Preparation of SIL-PTH-Tyrosine:
-
Stable isotope-labeled L-tyrosine (e.g., ¹³C₉, ¹⁵N₁) can be commercially sourced.[11]
-
The synthesis of SIL-PTH-tyrosine involves reacting the SIL-tyrosine with phenyl isothiocyanate (PITC) under basic conditions, followed by cyclization under acidic conditions to form the phenylthiohydantoin derivative.
-
Prepare a stock solution of the SIL-PTH-tyrosine internal standard at a known concentration (e.g., 1 pmol/µL) in an appropriate solvent.
2. Sample Preparation:
-
After the Edman degradation cycle, add a known amount of the SIL-PTH-tyrosine internal standard to the sample vial before the final drying step. This ensures the internal standard is subjected to the same sample handling and potential losses as the analyte.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: Utilize a UHPLC system for high-resolution separation.
-
Column: A C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A gradient tailored to the separation of PTH-amino acids.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both endogenous (light) this compound and the SIL (heavy) internal standard.
-
Example transitions:
-
This compound (light): Monitor the transition of the protonated molecule [M+H]⁺ to a specific fragment ion.
-
SIL-PTH-Tyrosine (heavy): Monitor the corresponding transition for the heavy isotope-labeled molecule.
-
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the light and heavy this compound.
-
Calculate the amount of endogenous this compound by comparing the peak area ratio of the light analyte to the heavy internal standard against a calibration curve prepared with known amounts of light this compound and a fixed amount of the SIL internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the workflows.
Caption: Workflow for this compound validation using a non-isotopic internal standard.
Caption: Workflow for this compound validation using a SIL internal standard.
Conclusion
The validation of this compound identification is a critical step in ensuring the accuracy of protein sequencing data. While the use of a non-isotopically labeled internal standard like PTH-norleucine with HPLC-UV is a robust and widely accessible method, the application of a stable isotope-labeled this compound internal standard coupled with LC-MS/MS offers superior accuracy and precision. The choice of method will depend on the specific requirements of the research, the available instrumentation, and budgetary considerations. For routine sequencing, the traditional approach may be sufficient. However, for applications demanding the highest level of quantitative accuracy, such as in the development of protein-based therapeutics or in clinical research, the SIL internal standard method is the gold standard.
References
- 1. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 9. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. PTH-amino Acids Mixture Standard・165-27361[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
Cross-Validation of Edman Sequencing with De Novo Sequencing for Tyrosine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate sequencing of peptides and proteins, particularly those containing post-translational modifications like tyrosine phosphorylation, is paramount. This guide provides an objective comparison of two prominent sequencing methodologies: the classic Edman degradation and the modern de novo sequencing via mass spectrometry. We will delve into their principles, present available performance data, detail experimental protocols, and visualize key workflows and biological pathways.
The choice between Edman degradation and de novo sequencing is not always straightforward and often depends on the specific research question, sample purity, and the desired depth of analysis. While Edman degradation offers direct, unambiguous N-terminal sequencing, its capabilities with modified amino acids can be limited.[1] In contrast, de novo sequencing, powered by high-resolution mass spectrometry, excels in identifying novel sequences and post-translational modifications but relies on complex algorithms for spectral interpretation.[2][3] This guide aims to provide the necessary information to make an informed decision when sequencing tyrosine-containing peptides.
Methodological Principles
Edman Degradation: This chemical method sequentially removes amino acids from the N-terminus of a peptide.[4][5] The process involves three main steps per cycle:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid.
-
Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.[4][6]
De Novo Sequencing by Mass Spectrometry: This technique determines the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) fragmentation data, without relying on a sequence database.[7] The general workflow is as follows:
-
Digestion and Separation: The protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC).
-
Ionization and Fragmentation: The peptides are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer. A specific peptide ion is selected and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Mass Analysis and Sequencing: The masses of the resulting fragment ions are measured. The amino acid sequence is then deduced by calculating the mass differences between consecutive fragment ions in the spectrum.[7]
Performance Comparison
Direct quantitative cross-validation studies for tyrosine-phosphorylated peptides are not abundant in publicly available literature. However, we can infer a comparative performance based on the known strengths and weaknesses of each technique.
| Feature | Edman Degradation | De Novo Sequencing (Mass Spectrometry) |
| Principle | Sequential chemical cleavage from the N-terminus[4][5] | Fragmentation of peptide ions and deduction of sequence from fragment masses[7] |
| Sample Requirement | High purity, single protein/peptide[1] | Can handle complex mixtures[8] |
| Throughput | Low, one sample at a time[9] | High, suitable for large-scale proteomics[8] |
| Read Length | Typically limited to the first 30-50 N-terminal residues[1][5] | Can sequence longer internal peptides |
| Identification of Tyrosine | Can identify unmodified tyrosine | Can identify unmodified tyrosine |
| Identification of Phosphotyrosine | Problematic; the PTH-phosphotyrosine derivative is unstable and can be difficult to identify unambiguously by HPLC. | Can readily identify phosphotyrosine by the characteristic mass shift (+80 Da). Fragmentation spectra can pinpoint the exact location of the modification. |
| Accuracy | High for N-terminal sequences of unmodified peptides.[1] Can distinguish between isomers like leucine and isoleucine. | Accuracy is dependent on data quality and the algorithm used. Deep learning-based tools have significantly improved accuracy.[10] |
| Data Analysis | Relatively straightforward interpretation of chromatograms. | Requires sophisticated algorithms to interpret complex fragmentation spectra.[2][3] |
| Handling of N-terminal Modifications | Blocked N-termini (e.g., acetylation) prevent sequencing.[11] | Can analyze peptides with modified N-termini. |
Experimental Protocols
Edman Degradation Sequencing of a Tyrosine-Containing Peptide
This protocol provides a general overview. Specific parameters may need to be optimized based on the sample and instrumentation.
-
Sample Preparation:
-
The peptide sample must be highly purified (ideally >90%).
-
The sample should be free of salts, detergents, and other contaminants that can interfere with the chemistry. Buffer exchange or precipitation may be necessary.
-
The amount of sample required is typically in the low picomole range.
-
-
Immobilization (for solid-phase sequencing):
-
The purified peptide is covalently attached to a solid support (e.g., a PVDF membrane). This minimizes sample loss during the sequencing cycles.
-
-
Automated Edman Degradation Cycles:
-
The immobilized peptide is subjected to automated cycles of coupling, cleavage, and conversion in a protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with PITC in a basic buffer (e.g., N-methylpiperidine in methanol/water).
-
Washing: The excess reagents are washed away with solvents like ethyl acetate and heptane.
-
Cleavage: The derivatized N-terminal amino acid is cleaved with a strong anhydrous acid (e.g., trifluoroacetic acid).
-
Extraction: The cleaved anilinothiazolinone (ATZ)-amino acid is extracted with an organic solvent (e.g., chlorobutane).
-
Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid with an aqueous acid.
-
-
PTH-Amino Acid Identification:
-
A portion of the collected PTH-amino acid is injected into an HPLC system.
-
The retention time of the sample peak is compared to the retention times of known PTH-amino acid standards to identify the amino acid at that cycle.
-
-
Data Analysis:
-
The sequence is determined by the order of identified PTH-amino acids from each cycle.
-
De Novo Sequencing of a Tyrosine-Phosphorylated Peptide by LC-MS/MS
This protocol outlines the key steps for identifying and sequencing a phosphotyrosine-containing peptide.
-
Protein Digestion and Phosphopeptide Enrichment:
-
The protein sample is digested with a specific protease (e.g., trypsin).
-
The resulting peptide mixture is then subjected to an enrichment step to isolate phosphopeptides. This is crucial as phosphopeptides are often in low abundance. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
Liquid Chromatography (LC) Separation:
-
The enriched phosphopeptide sample is loaded onto a reverse-phase LC column.
-
The peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent (e.g., acetonitrile) and introduced into the mass spectrometer.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The mass spectrometer is operated in a data-dependent acquisition mode.
-
MS1 Scan: A full scan of the eluting peptides is performed to determine their mass-to-charge ratios (m/z).
-
Precursor Selection: The most intense peptide ions from the MS1 scan are selected for fragmentation.
-
Fragmentation (MS2 Scan): The selected peptide ions are fragmented using CID or HCD.
-
The m/z of the resulting fragment ions are measured.
-
-
De Novo Sequencing and Data Analysis:
-
The MS/MS spectra are processed using de novo sequencing software (e.g., PEAKS, Novor).[2]
-
The software identifies series of fragment ions (e.g., b- and y-ions) and calculates the mass differences between them to deduce the amino acid sequence.
-
The presence of a phosphotyrosine is indicated by a mass difference of 243.03 Da (the mass of a phosphorylated tyrosine residue) or by a neutral loss of phosphoric acid (98 Da) from the precursor or fragment ions.
-
The software provides a sequence with a confidence score. Manual validation of the spectra is often recommended for high-confidence assignments.
-
Visualizations
Experimental Workflow: Cross-Validation of Sequencing Methods
Caption: Experimental workflow for the cross-validation of Edman and de novo sequencing.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The cross-validation of Edman degradation and de novo sequencing provides a powerful approach for the comprehensive characterization of tyrosine-containing peptides. Edman sequencing remains a valuable tool for the unambiguous determination of N-terminal sequences, serving as a "gold standard" for this specific application.[12] However, for the analysis of post-translational modifications such as tyrosine phosphorylation and for the sequencing of novel proteins, de novo mass spectrometry is the superior method due to its sensitivity, high throughput, and ability to pinpoint modification sites.
For researchers in drug development and related fields, a hybrid approach is often optimal. De novo sequencing can be used for initial discovery and characterization of phosphopeptides, while Edman sequencing can be employed to definitively confirm the N-terminal sequence of the unmodified protein or specific proteolytic fragments. This integrated strategy leverages the strengths of both techniques to provide the most accurate and complete picture of protein structure and function.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ehu.eus [ehu.eus]
- 10. researchgate.net [researchgate.net]
- 11. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for N-Terminal Tyrosine Identification
For researchers, scientists, and drug development professionals, the precise identification of the N-terminal amino acid of a protein is a critical step in protein characterization, quality control, and understanding its biological function. When the N-terminal residue is tyrosine, several analytical techniques can be employed for its identification. This guide provides a comprehensive comparison of the primary alternative methods: the classic Edman degradation, versatile mass spectrometry-based approaches, and fluorescent labeling techniques. We present a side-by-side analysis of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Performance Comparison of N-Terminal Tyrosine Identification Methods
The choice of method for N-terminal tyrosine identification depends on various factors, including sample purity, amount, the need for high throughput, and the specific research question. The following table summarizes the key performance metrics of the most common techniques.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | Fluorescent Labeling with NHS Esters |
| Principle | Sequential chemical degradation of the N-terminal amino acid. | Fragmentation of peptides and identification based on mass-to-charge ratio. | Chemical labeling of the N-terminal amine with a fluorescent tag for detection. |
| Sample Requirement | Purified protein (at least 75-80% purity)[1][2][3] | Purified proteins or complex mixtures[4] | Purified protein[5][6][7][8] |
| Sample Amount | 10-100 picomoles[9] | Nanogram to microgram level[10] | Microgram level[5] |
| Throughput | Low, sequential analysis | High, suitable for proteomics | Moderate |
| Accuracy | High for the first 5-30 amino acids[9][11] | High, dependent on data analysis algorithms | High specificity for N-terminal labeling[12] |
| Identification of PTMs | Limited | Yes, can identify various modifications[10] | Indirectly, by assessing labeling efficiency |
| Blocked N-Terminus | Not applicable without de-blocking[2][3] | Can sometimes be identified[10] | Not applicable without de-blocking[5][6][7][8] |
| Quantitative Analysis | Possible with isotopic labeling | Yes, well-established methods exist | Possible through fluorescence intensity |
| Instrumentation | Automated protein sequencer | Liquid chromatography-tandem mass spectrometer (LC-MS/MS) | Fluorometer or fluorescence microscope |
Experimental Workflows and Methodologies
To provide a practical understanding of each technique, we have outlined the detailed experimental protocols.
Edman Degradation Workflow
Edman degradation provides a direct and unambiguous method for sequencing the first few amino acids of a protein.[9][11][13][14][15]
Detailed Protocol for Edman Degradation of a PVDF-Blotted Protein:
-
Protein Separation and Transfer:
-
Separate the protein sample using SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a semi-dry or tank blotting system. Use a buffer system that does not contain primary amines, such as a CAPS-based buffer, to avoid interference with the Edman chemistry.[1][9]
-
Stain the membrane with a compatible stain like Coomassie Brilliant Blue or Ponceau S to visualize the protein bands.[3]
-
Excise the protein band of interest from the dried membrane.
-
-
Edman Degradation Cycle:
-
The excised PVDF membrane is placed in the reaction cartridge of an automated protein sequencer.
-
Coupling: The N-terminal amino group of the protein is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[3]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid.[3]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[2]
-
-
Analysis:
-
The PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.
-
The identity of the amino acid is determined by comparing the retention time of the PTH derivative to a standard mixture of PTH-amino acids.
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
Mass Spectrometry-Based Workflow (LC-MS/MS)
Mass spectrometry offers a high-throughput and sensitive approach for N-terminal identification, especially for complex samples and for identifying post-translational modifications.[4][10][16][17]
Detailed Protocol for N-Terminal Peptide Identification by LC-MS/MS:
-
Sample Preparation:
-
Protein Extraction: Extract proteins from the biological sample of interest.
-
Reduction and Alkylation: Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free thiols with a reagent such as iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[4]
-
-
LC-MS/MS Analysis:
-
Peptide Separation: Separate the complex peptide mixture using liquid chromatography (LC), typically reversed-phase HPLC.
-
Ionization: The eluted peptides are ionized, most commonly using electrospray ionization (ESI).
-
MS1 Scan: The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge (m/z) ratio of the intact peptide ions.
-
Peptide Fragmentation: Precursor ions of interest are selected and fragmented in the mass spectrometer (MS/MS) to generate fragment ions.
-
-
Data Analysis:
-
Database Searching: The resulting fragment ion spectra are searched against a protein sequence database.
-
Sequence Identification: The N-terminal peptide is identified by matching the experimental fragmentation pattern to the theoretical fragmentation pattern of peptides from the database. Chemical derivatization of the N-terminus can be used to introduce a specific mass tag, aiding in the confident identification of the N-terminal peptide.[18][19][20]
-
Fluorescent Labeling Workflow
Fluorescent labeling provides a sensitive method for detecting and quantifying N-terminal amino groups. N-hydroxysuccinimide (NHS) esters are commonly used reagents for this purpose.[5][6][7][8][12]
Detailed Protocol for N-Terminal Fluorescent Labeling using NHS Esters:
-
Protein Preparation:
-
Ensure the purified protein is in an amine-free buffer (e.g., PBS) at a suitable concentration.
-
-
Labeling Reaction:
-
Dissolve the N-hydroxysuccinimide (NHS) ester of the fluorescent dye in an anhydrous organic solvent like DMSO or DMF.
-
Add the dissolved NHS-ester dye to the protein solution. The reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the N-terminal amino group is deprotonated and reactive.[8]
-
Incubate the reaction mixture for a specified time (e.g., 1 hour) at room temperature.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to react with the excess NHS-ester.
-
Remove the unreacted fluorescent dye from the labeled protein using a desalting column or dialysis.
-
-
Detection and Analysis:
-
Measure the fluorescence of the labeled protein using a fluorometer or visualize it using a fluorescence microscope.
-
The extent of labeling can be quantified by measuring the absorbance of the protein and the fluorescent dye.
-
Conclusion
The identification of N-terminal tyrosine can be achieved through several robust methods, each with its own set of advantages and limitations. Edman degradation offers unparalleled accuracy for the initial amino acid sequence of a purified protein. Mass spectrometry provides a high-throughput and sensitive alternative, capable of analyzing complex mixtures and identifying post-translational modifications. Fluorescent labeling with NHS esters is a valuable tool for sensitive detection and quantification of the N-terminus. By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can make an informed decision to select the most appropriate technique for their specific analytical needs.
References
- 1. N-terminal sequencing (Edman degradation) [proteome-factory.com]
- 2. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. What are the Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 14. ehu.eus [ehu.eus]
- 15. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 16. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Improving peptide fragmentation by N-terminal derivatization with high proton affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Tyrosine-Phosphorylated Parathyroid Hormone
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis.[1] Its biological activity can be modulated by post-translational modifications, including phosphorylation. While phosphorylation of PTH is a known phenomenon, the specific quantification of tyrosine-phosphorylated PTH (pTyr-PTH) presents a significant analytical challenge. This guide provides a comparative overview of the advanced methodologies available for the accurate and precise quantification of pTyr-PTH, aimed at researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the performance characteristics of the most relevant analytical methods for the quantification of PTH and its phosphorylated forms. It is important to note that while extensive data exists for total "intact" PTH (iPTH) assays, the data for pTyr-PTH is largely based on the general performance of these technologies for phosphoprotein analysis.
| Method | Analyte | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Advantages | Key Limitations |
| 2nd Generation Immunoassay (ELISA) | Intact PTH (and cross-reacting fragments) | LOD: ~1-15 pg/mL | 3.68 - 9.61[2][3] | 5.7 - 17[2][4] | High throughput, automated, widely available. | Cross-reactivity with non-active PTH fragments can lead to overestimation.[5][6] Not specific for phosphorylation status. |
| 3rd Generation Immunoassay (ELISA) | Full-length PTH (1-84) | LOD: ~0.8-1.7 pg/mL[4][7] | <10 | 9.26 - 15.28[2] | Higher specificity for biologically active PTH(1-84) compared to 2nd gen.[8][9] | Does not provide information on phosphorylation. |
| Phospho-Specific ELISA | pTyr-PTH (Hypothetical) | Dependent on antibody affinity and specificity. | Typically 5-15 | Typically 10-20 | High specificity for the target phosphorylation site. High throughput. | Requires a highly specific and validated antibody which may not be available. Cross-reactivity with non-phosphorylated protein can be an issue. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | pTyr-PTH | LOD/LOQ is highly dependent on the instrument and method, but can be in the low pg/mL range. | Typically <15 | Typically <20 | High specificity, can identify and quantify specific phosphorylation sites.[10][11] Can distinguish between different phosphorylated isoforms. | Lower throughput, requires specialized expertise and equipment.[10] Complex sample preparation. |
Experimental Methodologies
Quantification of pTyr-PTH using Immuno-affinity Enrichment and LC-MS/MS
This is the gold standard for specific quantification of post-translationally modified proteins.
Protocol:
-
Sample Preparation: Start with serum or plasma samples. To minimize degradation, samples should be collected with protease and phosphatase inhibitors.[12]
-
Immuno-affinity Enrichment:
-
Couple anti-PTH antibodies (e.g., targeting the C-terminus) to magnetic beads or an affinity column.
-
Incubate the plasma/serum sample with the antibody-coupled beads to capture all forms of PTH.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured PTH from the beads.
-
(Optional, for bottom-up proteomics) Digest the eluted PTH into smaller peptides using an enzyme like trypsin. This step can be challenging for quantification of the intact phosphoprotein.
-
-
Phosphopeptide Enrichment (if digested):
-
If the protein was digested, use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography.[13]
-
The mass spectrometer can be programmed to specifically look for the mass of PTH plus the mass of one or more phosphate groups (a method known as Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM).
-
-
Data Analysis:
-
Quantify the amount of pTyr-PTH by comparing the signal intensity to that of a known amount of a stable isotope-labeled internal standard (a synthetic version of the pTyr-PTH peptide).
-
Quantification of pTyr-PTH using a Phospho-Specific Sandwich ELISA
This method is contingent on the availability of a highly specific antibody that recognizes only the tyrosine-phosphorylated form of PTH.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody that binds to a region of the PTH molecule that is not the site of phosphorylation (e.g., the C-terminus).
-
Sample Incubation: Add standards, controls, and samples to the wells and incubate to allow the capture antibody to bind to all forms of PTH.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add a detection antibody that is specific for the tyrosine-phosphorylated epitope of PTH. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).[3][14]
-
Washing: Wash the plate to remove the unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[14]
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader. The intensity of the color is directly proportional to the amount of pTyr-PTH in the sample.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PTH signaling can regulate protein tyrosine phosphatases[15].
Caption: Mass spectrometry workflow for pTyr-PTH quantification.
References
- 1. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 2. Analytical Validation of a New Immunoenzymatic Method for the Measurement of Feline Parathyroid Hormone in Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivset.ua [ivset.ua]
- 4. Parathyroid hormone results interpretation in the background of variable analytical performance - Cavalier - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Variation in parathyroid hormone immunoassay results—a critical governance issue in the management of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Trueness, precision and stability of the LIAISON 1-84 parathyroid hormone (PTH) third-generation assay: comparison to existing intact PTH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of second and third-generation parathyroid hormone assays at a tertiary hospital in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Parathyroid hormone regulates the expression of the receptor protein tyrosine phosphatase, OST-PTP, in rat osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Tyrosine's Place: A Comparative Guide to Orthogonal Methods for Phosphorylation Site Validation
For researchers, scientists, and drug development professionals, the precise identification of tyrosine phosphorylation sites is a critical step in unraveling cellular signaling pathways and developing targeted therapeutics. While initial discovery methods provide valuable data, orthogonal approaches—using independent techniques to verify results—are essential for robust and reliable confirmation of the exact location of phosphotyrosine residues. This guide provides an objective comparison of key orthogonal methods, supported by experimental data, to aid in the selection of the most appropriate validation strategy.
The reversible phosphorylation of tyrosine residues is a cornerstone of signal transduction, governing processes from cell growth and differentiation to apoptosis. The specific location of the phosphate group on a tyrosine residue within a protein dictates its functional consequence, influencing protein conformation, enzymatic activity, and the recruitment of downstream signaling partners. Consequently, unambiguous determination of the phosphorylation site is paramount. This guide explores a range of orthogonal methods that can be employed to confidently confirm the position of tyrosine phosphorylation.
Comparative Analysis of Orthogonal Methods
The selection of an appropriate orthogonal method depends on several factors, including the required level of detail, sample availability, and the specific research question. The following table summarizes the key quantitative and qualitative aspects of the most common techniques used to confirm tyrosine phosphorylation sites.
| Method | Principle | Sample Requirement | Throughput | Resolution | Key Advantages | Key Limitations |
| Mass Spectrometry (MS/MS) | Fragmentation of phosphopeptides and analysis of mass-to-charge ratios to identify the modified residue. | Low (fmol to amol) | High | High (single residue) | High sensitivity and specificity; can identify multiple phosphorylation sites simultaneously. | Can be challenging to distinguish between isobaric phosphosites (e.g., pS vs. pT vs. pY in low-resolution instruments); requires sophisticated instrumentation and data analysis.[1][2] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Moderate (pmol) | Low | High (single residue) | Provides direct sequence information without reliance on databases; considered a gold standard for N-terminal sequencing.[3][4] | Not suitable for C-terminal or internal peptides; requires a free N-terminus; limited to shorter peptide sequences (typically < 30-50 residues).[3] |
| Site-Directed Mutagenesis | Mutation of the target tyrosine to a non-phosphorylatable residue (e.g., phenylalanine) and observing the functional consequence. | Variable (depends on expression system) | Low | Indirect (confirms functional site) | Directly links a specific tyrosine residue to a biological function or downstream signaling event. | Does not directly detect the phosphate group; can lead to protein misfolding or altered function unrelated to phosphorylation. |
| Phospho-specific Antibodies | Antibodies that specifically recognize a phosphorylated tyrosine within a particular sequence context. | Low to moderate (ng to µg) | High (for known sites) | Indirect (confirms epitope) | Enables rapid and high-throughput validation of known phosphorylation sites in complex samples (e.g., Western blotting, ELISA). | Cross-reactivity with other phosphosites or non-phosphorylated proteins is a major concern; requires rigorous validation. |
| NMR Spectroscopy | Analysis of the chemical shifts of atomic nuclei to determine the local chemical environment and identify the phosphorylated residue. | High (µg to mg) | Low | High (single residue) | Provides detailed structural and dynamic information in solution; can unambiguously identify the phosphorylated residue. | Requires large amounts of pure, isotopically labeled protein; not suitable for all proteins (e.g., large or insoluble proteins).[5] |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal to determine the three-dimensional atomic structure, including the position of the phosphate group. | High (mg) | Low | High (atomic) | Provides a definitive, high-resolution three-dimensional structure of the phosphorylated protein. | Requires the protein to be crystallizable, which can be a significant challenge; the crystal structure may not fully represent the protein's conformation in solution.[6][7][8] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the application of these methods, we will consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation that is often dysregulated in cancer. Upon ligand binding, EGFR undergoes autophosphorylation on several tyrosine residues, creating docking sites for downstream signaling proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. ehu.eus [ehu.eus]
- 5. purdue.edu [purdue.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
A Researcher's Guide to Chemical Derivatization Methods for Tyrosine Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of tyrosine, the selection of an appropriate chemical derivatization method is a critical determinant of analytical success. This guide provides a comprehensive comparison of common derivatization strategies, offering a side-by-side evaluation of their performance characteristics, detailed experimental protocols, and visual workflows to inform your selection process.
The analysis of tyrosine, a crucial amino acid in numerous biological processes, often necessitates derivatization to enhance its detectability and improve chromatographic performance, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization modifies the tyrosine molecule, imparting properties such as increased volatility, enhanced ionization efficiency, or the addition of a chromophore or fluorophore for sensitive detection. This guide explores several widely used derivatization reagents, presenting their strengths and weaknesses to aid in the selection of the most suitable method for your specific research needs.
Comparative Performance of Derivatization Agents
The choice of a derivatization reagent is a trade-off between factors such as reaction speed, derivative stability, sensitivity, and the breadth of analytes that can be targeted. The following table summarizes key quantitative performance metrics for common derivatization agents used in tyrosine analysis, providing a clear comparison to facilitate an informed decision.
| Parameter | o-Phthalaldehyde (OPA) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Dansyl Chloride (Dns-Cl) | Phenylisothiocyanate (PITC) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Diethyl ethoxymethylenemalonate (DEEMM) |
| Target Analytes | Primary amines | Primary & Secondary amines | Primary & Secondary amines | Primary & Secondary amines | Primary & Secondary amines, Hydroxyl, Carboxyl groups | Primary & Secondary amines |
| Reaction Time | ~1 minute (very fast)[1] | 5 - 40 minutes[1] | 30 - 90 minutes[2] | 5 - 20 minutes[1][3] | 30 minutes - 4 hours[4][5] | ~50 minutes[6] |
| Derivative Stability | Unstable, requires automation[1][7] | Stable for >48 hours[8] | Moderately stable[2] | Stable[3] | Stable, less moisture sensitive than other silylating agents[5] | Stable at room temperature[6] |
| Detection Method | Fluorescence | Fluorescence, UV | Fluorescence, UV, MS[2][9] | UV, MS | GC-MS[4][5] | UV, MS |
| Limit of Detection (LOD) | Femtomole to picomole range | Femtomole range[8] | Picomole to femtomole range | Picomole range[3] | Nanogram/mL range for related compounds[10] | 3 pmol[6] |
| Key Advantages | Very fast reaction, high sensitivity.[1] | Reacts with primary and secondary amines, stable derivatives.[8] | Reacts with primary and secondary amines, enhances MS signal.[9] | Reliable, stable derivatives, good for UV detection.[3] | Derivatizes multiple functional groups, suitable for GC-MS.[4][5] | Good stability, suitable for UV and MS detection.[6] |
| Key Disadvantages | Only reacts with primary amines, derivatives are unstable.[1][7] | Longer reaction time compared to OPA. | Slower reaction, potential for multiple derivatives with tyrosine. | Less sensitive than fluorescence-based methods.[7] | Requires anhydrous conditions, longer reaction time.[5] | Relatively long reaction time. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any derivatization technique. Below are protocols for several key methods discussed in this guide.
o-Phthalaldehyde (OPA) Derivatization
This method is favored for its speed and is ideal for automated systems where the unstable derivatives can be immediately analyzed.[1]
Reagents:
-
OPA Reagent: Dissolve OPA and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH 9.5-10.5).[1]
-
Sample: Dilute the amino acid sample in 0.1 M HCl.[1]
Protocol:
-
In an autosampler vial, mix the amino acid sample with the OPA reagent.
-
Allow the reaction to proceed for approximately 1 minute at room temperature.[1]
-
Immediately inject the mixture into the HPLC system for analysis.
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Derivatization
FMOC-Cl provides stable derivatives for both primary and secondary amines, making it a versatile choice.[8]
Reagents:
-
FMOC-Cl Reagent: Dissolve FMOC-Cl in a suitable organic solvent like acetonitrile.
-
Borate Buffer: 0.2 M, pH 10.
-
Quenching Reagent: An amine-containing reagent such as 1-aminoadamantane (ADAM).
Protocol:
-
To the amino acid sample, add borate buffer to achieve a pH of 10.
-
Add the FMOC-Cl reagent and allow the reaction to proceed for 5 to 40 minutes at room temperature.[1]
-
Add the quenching reagent to react with excess FMOC-Cl.
-
The sample is now ready for HPLC analysis.
Dansyl Chloride (Dns-Cl) Derivatization
A classic and sensitive method that enhances both fluorescence and mass spectrometric detection.[9]
Reagents:
-
Dansyl Chloride Solution: 50 mM in acetonitrile.[9]
-
Sodium Carbonate/Bicarbonate Buffer: 100 mM, pH 9.8.[9]
-
Quenching Reagent: 10% (v/v) ammonium hydroxide in water.[9]
Protocol:
-
Mix the Dansyl Chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio immediately before use.[9]
-
Add this mixture to the amino acid sample and incubate at room temperature for 60 minutes in the dark.[9]
-
Add the quenching reagent to stop the reaction.[9]
-
The sample is now ready for LC-MS analysis.
Phenylisothiocyanate (PITC) Derivatization
Known as Edman's reagent, PITC forms stable derivatives suitable for UV detection.[3]
Reagents:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3 v/v/v/v).[3]
-
PITC Reagent.
-
Analysis Solvent: 0.05 M ammonium acetate or a water:acetonitrile mixture.[3]
Protocol:
-
Dry the amino acid sample completely.
-
Dissolve the dried sample in the Coupling Solution.
-
Add PITC and allow the reaction to proceed for 5-10 minutes at room temperature.[3]
-
Dry the sample again under vacuum to remove excess reagent and solvents.
-
Reconstitute the resulting phenylthiocarbamyl (PTC)-amino acid in the Analysis Solvent for HPLC analysis.[3]
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Derivatization for GC-MS
A silylation method that renders amino acids volatile for gas chromatography.[4][5]
Reagents:
Protocol:
-
Dry the amino acid sample thoroughly.
-
Add anhydrous acetonitrile and MTBSTFA to the dried sample.[5]
-
Heat the mixture at 100°C for up to 4 hours to ensure complete derivatization.[4][5]
-
After cooling, the sample can be directly injected into the GC-MS system.
Visualizing the Derivatization Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described derivatization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with diethyl ethoxymethylenemalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of PTH-Tyrosine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of tyrosine-phosphorylated Parathyroid Hormone (PTH), a critical post-translational modification involved in PTH receptor signaling. Given the inherent variability in immunoassays and mass spectrometry-based proteomics, this document serves as a resource for understanding potential inter-laboratory discrepancies and offers standardized protocols to enhance reproducibility.
Executive Summary
The accurate quantification of tyrosine-phosphorylated PTH is crucial for elucidating its role in physiological and pathological processes. However, significant inter-laboratory variability in analytical results poses a major challenge. This guide summarizes the common analytical platforms, highlights key sources of variability, and provides detailed experimental protocols to foster standardization and improve the comparability of data across different laboratories.
Data Presentation: Comparison of Analytical Methods
The following tables present illustrative data summarizing the expected performance and variability of common methods used for the analysis of PTH-tyrosine phosphorylation. It is important to note that formal inter-laboratory comparison studies for tyrosine-phosphorylated PTH are not widely available in published literature. The data below is synthesized based on known variability from total PTH assays and general phosphoprotein analysis studies.
Table 1: Immunoassay-Based Methods (ELISA & Western Blot) - Inter-laboratory Performance
| Parameter | ELISA | Western Blot | Source of Variability |
| Intra-Assay Precision (CV%) | 5 - 15% | 10 - 25% | Pipetting accuracy, reagent consistency, incubation times, washing efficiency. |
| Inter-Assay Precision (CV%) | 10 - 25% | 15 - 35% | Lot-to-lot antibody variation, operator differences, instrument calibration. |
| Inter-Laboratory CV% | 20 - 45% | 25 - 50% | Different antibody clones, protocol variations, normalization strategies, software for analysis. |
| Limit of Detection (LOD) | pg/mL range | ng/mL range | Antibody affinity and specificity, substrate sensitivity. |
| Dynamic Range | 2-3 orders of magnitude | 1-2 orders of magnitude | Antibody saturation, film or digital imager limitations. |
Table 2: Mass Spectrometry (LC-MS/MS) - Inter-laboratory Performance
| Parameter | Targeted (SRM/MRM) | Untargeted (Shotgun) | Source of Variability |
| Intra-Assay Precision (CV%) | 2 - 10% | 10 - 25% | Sample preparation, instrument stability, peak integration. |
| Inter-Assay Precision (CV%) | 5 - 15% | 15 - 30% | Instrument calibration, column performance, operator variability. |
| Inter-Laboratory CV% | 15 - 35% | 20 - 50% | Different instrument platforms, sample enrichment protocols, data analysis pipelines. |
| Limit of Quantification (LOQ) | fmol range | low pmol range | Sample complexity, enrichment efficiency, instrument sensitivity. |
| Specificity | Very High | High | Precursor/fragment ion selection, database search algorithms. |
Experimental Protocols
To promote standardization, detailed experimental protocols for the key analytical methods are provided below.
Immunoprecipitation of Tyrosine-Phosphorylated Proteins
This protocol describes the enrichment of tyrosine-phosphorylated proteins from cell lysates prior to analysis by Western blot or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Anti-phosphotyrosine antibody (e.g., clone 4G10)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
Procedure:
-
Prepare cell lysates by incubating cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-phosphotyrosine antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins using the elution buffer. Neutralize the eluate immediately with a Tris-based buffer.
Western Blotting for Phospho-Tyrosine Detection
This protocol outlines the steps for detecting tyrosine-phosphorylated proteins following immunoprecipitation or in total cell lysates.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary anti-phosphotyrosine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using a digital imager.
-
Quantify band intensities using appropriate software and normalize to a loading control.
LC-MS/MS Analysis of Phosphopeptides
This protocol provides a general workflow for the analysis of tyrosine-phosphorylated peptides by mass spectrometry.
Materials:
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
LC-MS/MS system with a high-resolution mass spectrometer
Procedure:
-
Digest the protein sample with trypsin overnight at 37°C.
-
Enrich for phosphopeptides using a TiO2 or IMAC-based method.
-
Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to automatically select precursor ions for fragmentation.
-
Identify phosphopeptides and localize phosphorylation sites using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Quantify the relative abundance of phosphopeptides across different samples using label-free or label-based quantification methods.
Mandatory Visualizations
PTH Receptor Signaling Pathway Involving Tyrosine Phosphorylation
The following diagram illustrates the signaling cascade initiated by PTH binding to its receptor, leading to the activation of Src kinase and subsequent tyrosine phosphorylation of downstream targets.
Caption: PTH receptor signaling cascade leading to Src-mediated tyrosine phosphorylation.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of PTH-induced tyrosine phosphorylation, from cell culture to data analysis.
Caption: General experimental workflow for this compound phosphorylation analysis.
Safety Operating Guide
Proper Disposal Procedures for Parathyroid Hormone (PTH) and Tyrosine in a Laboratory Setting
The proper disposal of laboratory chemicals is paramount for ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of Parathyroid Hormone (PTH), a peptide, and Tyrosine, an amino acid. While "PTH-tyrosine" is not a standard chemical nomenclature, this document addresses the disposal of both components, which may be used in conjunction in research settings. The following procedures are intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Principles
All laboratory waste should be handled under the assumption that it is hazardous. Adherence to good industrial hygiene and safety practices is essential.[1][2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, a lab coat, and protective eyewear when handling chemical waste.[2][3]
-
Regulatory Compliance : Waste generators are responsible for characterizing their waste and ensuring disposal methods comply with all local, regional, and national hazardous waste regulations.[1][2][4] It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[5]
-
Waste Segregation : Do not mix different waste streams unless explicitly permitted by your institution's waste management plan.[2][6] Collect all used vials, contaminated PPE, and chemical waste in designated, properly labeled hazardous waste containers.[5]
-
Professional Disposal : It is recommended to use a licensed professional waste disposal service for all chemical waste.[1][2][4]
Disposal of Tyrosine
While L-Tyrosine is not classified as a hazardous substance, it must be handled with care.[2]
-
Solid Tyrosine Waste :
-
Liquid Tyrosine Solutions :
Disposal of Parathyroid Hormone (PTH) and other Peptide Waste
All peptide waste should be treated as laboratory chemical waste.[3] Due to their high biological activity, special care should be taken.
-
Liquid Peptide Waste :
-
Collection : Collect all liquid waste containing PTH, including unused solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[3][8]
-
Inactivation (Optional) : For biologically active peptides, chemical inactivation may be required by your institution. This step must be performed in accordance with your EHS department's protocols. Common methods involve denaturation with reagents like bleach, strong acids, or bases. After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0 before disposal.[8]
-
Disposal : Arrange for pickup by your institution's certified hazardous waste management service.[5][8]
-
-
Solid Peptide Waste :
-
Segregation : All materials contaminated with PTH, such as pipette tips, gloves, vials, and wipes, must be segregated and disposed of as hazardous waste.[3][8]
-
Containment : Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[8] Sharps, such as needles or broken glass, must be placed in an approved hard-sided sharps container.[9][10]
-
Storage : Store the sealed container in a designated hazardous waste accumulation area until collection.[8]
-
Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.[8]
-
Quantitative Data for Decontamination
For potent biological materials like peptides, chemical decontamination of liquid waste or spills may be necessary before final disposal. The following table provides examples of common decontamination methods. Note: Always consult and obtain approval from your institution's EHS department before implementing any chemical inactivation protocol.
| Decontamination Method | Reagent | Final Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | Household Bleach | 0.5 - 1.0% | 20 - 60 minutes | Effective for many peptides but can be corrosive to surfaces.[8] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | 1 M | At least 30 minutes | Highly effective but requires a neutralization step before disposal.[8] |
| Enzymatic Detergent | Commercial Product | ~1% (m/v) | Varies by product | Good for cleaning labware; may require subsequent disinfection.[8] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Peptide Waste
This protocol is a general guideline and must be adapted to your specific laboratory and institutional procedures.
-
Select an Inactivation Reagent : Based on the peptide's properties and with EHS approval, choose an appropriate reagent such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH.[8]
-
Prepare the Inactivation Solution : Work in a chemical fume hood to prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste : Carefully add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[8]
-
Ensure Sufficient Contact Time : Allow the mixture to sit for the recommended contact time (e.g., at least 20-60 minutes for bleach) to ensure complete inactivation.
-
Neutralize (if applicable) : If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent.[8]
-
Dispose : Transfer the treated solution to your designated hazardous waste container for collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound laboratory waste.
Caption: Decision workflow for the disposal of PTH and Tyrosine laboratory waste.
References
- 1. isotope.com [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. fishersci.ca [fishersci.ca]
- 5. peptide24.store [peptide24.store]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 10. Biohazard Waste Disposal | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling PTH-Tyrosine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PTH-tyrosine (Tyrosine Phenylthiohydantoin). Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary precautions to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its constituent chemical class, phenylthiohydantoin amino acid derivatives, and the reagents used in their generation during Edman degradation.
Chemical and Physical Properties
This compound is a phenylthiohydantoin-labeled amino acid generated during N-terminal protein sequencing.[1][2] A summary of its basic properties is provided below.
| Property | Value |
| Alternate Name | Tyrosine phenylthiohydantoin[2] |
| CAS Number | 4332-95-0[2] |
| Molecular Formula | C₁₆H₁₄N₂O₂S[2] |
| Molecular Weight | 298.36 g/mol [2] |
| Appearance | Presumed to be a solid |
| Application | Protein Sequencing[2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves before each use. For prolonged or immersive contact, consider double-gloving.[3][4] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | A long-sleeved, buttoned laboratory coat is required to protect skin and clothing from accidental contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dust is generated, a NIOSH-approved respirator for dusts is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure all necessary equipment, including sealable containers for transport and waste, are within the designated workspace.
-
An emergency spill kit should be readily accessible.
-
-
Handling :
-
When handling the solid compound, use a dedicated spatula to transfer the desired amount to a tared container, avoiding the generation of dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from strong oxidizing agents.
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if dust is present. Carefully sweep or scoop up the spilled material into a designated, labeled waste container.[6] Clean the spill area thoroughly. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation :
-
All solid this compound waste, including contaminated PPE (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled "Chemical Waste" container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Disposal Method :
-
Dispose of chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7]
-
Treat empty containers as hazardous waste and dispose of them accordingly.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for handling and disposal of this compound, as well as its role in the Edman degradation process.
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: The formation of this compound during the Edman degradation process for protein sequencing.
References
- 1. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. peptide.com [peptide.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
